molecular formula C13H17ClO2 B1310606 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane CAS No. 501083-60-9

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Cat. No.: B1310606
CAS No.: 501083-60-9
M. Wt: 240.72 g/mol
InChI Key: LYBPMHGYJUGMND-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a useful research compound. Its molecular formula is C13H17ClO2 and its molecular weight is 240.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-(2-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBPMHGYJUGMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455112
Record name 6-Chloro-1-(2-methoxyphenyl)hexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501083-60-9
Record name 6-Chloro-1-(2-methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: Predicted Properties and Experimental Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane comprises a 2-methoxyphenyl group acylated with a 6-chlorohexanoyl chain. The presence of the electron-donating methoxy group at the ortho position of the benzene ring, the polar carbonyl group, and the flexible, halogenated alkyl chain are key determinants of its physical and chemical properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale and Comparative Analogs
Molecular Formula C₁₃H₁₇ClO₂Based on structural composition.
Molecular Weight 240.72 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidAnalogous compounds like hexanophenone and 2-methoxyacetophenone are liquids or low-melting solids.[1][2]
Boiling Point > 280 °C (at 760 mmHg)Hexanophenone boils at 265 °C.[3] The addition of a methoxy group and a chlorine atom will likely increase the boiling point due to increased molecular weight and polarity. 2-Methoxyacetophenone has a boiling point of 245-248 °C.[4]
Density ~1.1 g/mL2-Methoxyacetophenone has a density of 1.09 g/mL.[2] The longer alkyl chain of the target molecule would slightly decrease density, but the chlorine atom would increase it. Thus, a similar density is predicted.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, ether, acetone).The long alkyl chain and aromatic ring confer hydrophobic properties. Similar ketones are soluble in organic solvents.[1][5]
Refractive Index ~1.53The refractive index of 2-methoxyacetophenone is approximately 1.539. The value for the target compound is expected to be in a similar range.

Proposed Synthesis and Purification Workflow

A logical and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (methoxybenzene).[6][7][8][9] This electrophilic aromatic substitution reaction involves the reaction of anisole with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[10] The methoxy group is an ortho-, para-directing activator, so a mixture of isomers is expected, with the para-substituted product likely being the major isomer due to reduced steric hindrance. However, the ortho-isomer, our target compound, will also be formed.

Experimental Protocol: Synthesis
  • Preparation of 6-Chlorohexanoyl Chloride: This can be prepared from 6-chlorohexanoic acid (which can be synthesized from 6-chloro-1-hexanol) by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Assembly: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The mixture is cooled in an ice bath to 0 °C.

  • Addition of Acyl Chloride: 6-chlorohexanoyl chloride (1.0 equivalent) is dissolved in dry DCM and added dropwise to the stirred AlCl₃ suspension.

  • Addition of Anisole: Anisole (1.0 equivalent) is dissolved in dry DCM and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.[6] This will decompose the aluminum chloride complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with 1M NaOH solution, water, and brine, then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, containing a mixture of ortho and para isomers, can be purified using flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the isomers.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents Anisole + 6-Chlorohexanoyl Chloride + AlCl₃ in DCM reaction Friedel-Crafts Acylation (0°C to RT, 2-4h) reagents->reaction 1. React quench Quench with Ice/HCl reaction->quench 2. Quench extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction washing Wash with NaOH, H₂O, Brine extraction->washing drying Dry over Na₂SO₄ washing->drying evaporation Rotary Evaporation drying->evaporation chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) evaporation->chromatography 3. Purify product Isolated this compound chromatography->product

Caption: Proposed workflow for the synthesis and purification of this compound.

Proposed Characterization Methods

A combination of spectroscopic techniques will be essential for the structural elucidation and confirmation of the synthesized compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methoxyphenyl group (in the range of 6.9-7.8 ppm), a singlet for the methoxy group protons (~3.9 ppm), a triplet for the methylene protons adjacent to the carbonyl group (~2.9-3.1 ppm), a triplet for the methylene protons adjacent to the chlorine atom (~3.5-3.6 ppm), and multiplets for the other methylene groups in the hexyl chain.

  • ¹³C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon around 198-200 ppm, signals for the aromatic carbons (with the carbon bearing the methoxy group being significantly shielded), a signal for the methoxy carbon around 55 ppm, and signals for the carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present.[12][13][14][15][16]

  • A strong, sharp absorption band between 1680-1690 cm⁻¹ is expected for the C=O stretch of the aryl ketone, with the frequency lowered from the typical 1715 cm⁻¹ due to conjugation with the aromatic ring.[16]

  • Characteristic C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹ , while the aliphatic C-H stretches will be just below 3000 cm⁻¹ .

  • Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • Strong C-O stretching bands for the aryl ether will be present around 1250 cm⁻¹ and 1020-1050 cm⁻¹ .

  • A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.[17][18][19][20]

  • The molecular ion peak (M⁺) should be observed at m/z 240, with an M+2 peak at m/z 242 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

  • A prominent fragment is expected from the alpha-cleavage of the alkyl chain, resulting in a 2-methoxybenzoyl cation at m/z 135.[19]

  • Another significant fragmentation pathway would be the loss of the chloropentyl radical, also leading to the m/z 135 fragment.

  • Cleavage of the bond between the aromatic ring and the carbonyl group could produce a fragment at m/z 77, corresponding to the phenyl cation.[19]

Safety and Handling

While specific toxicity data for this compound is not available, a cautious approach should be adopted based on the hazards associated with its structural components: aromatic ketones and chlorinated hydrocarbons.[21][22][23][24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[21]

  • Flammability: The compound is likely to be a combustible liquid with a high flash point, similar to hexanophenone (>110 °C).[25] Keep away from heat, sparks, and open flames.[23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

This guide provides a comprehensive, albeit predictive, technical overview of this compound. The proposed synthetic and analytical workflows are based on established and reliable chemical principles, offering a solid foundation for any researcher venturing to synthesize and characterize this novel compound.

References

  • Consolidated Chemical. Hexanophenone - Analytical Grade.
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  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. 2018.
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Sources

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" reactivity overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Abstract

This compound is a bifunctional organic molecule possessing two distinct reactive centers: a primary alkyl chloride and an ortho-methoxy substituted aromatic ketone. This guide provides a comprehensive analysis of its chemical reactivity, exploring the interplay between the nucleophilic substitution and elimination pathways of the chloroalkane moiety and the electrophilic substitution and carbonyl chemistry of the aromatic ketone portion. By dissecting the electronic and steric influences of the functional groups, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to effectively utilize this compound as a versatile intermediate in complex molecule synthesis.

Introduction and Structural Overview

The chemical architecture of this compound presents a fascinating case study in selective reactivity. The molecule consists of a hexanoyl chloride chain attached to a benzene ring, which is further substituted with a methoxy group at the ortho position relative to the ketone. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

The two primary domains of reactivity are:

  • The Aliphatic Chain: The terminal primary chloride at the C6 position is a classic electrophilic site, susceptible to attack by a wide array of nucleophiles.

  • The Aromatic System: The phenyl ketone moiety, modulated by the electron-donating methoxy group, offers sites for both electrophilic aromatic substitution and nucleophilic addition at the carbonyl carbon.

Understanding the conditions that favor reaction at one site over the other is paramount for its strategic application in multi-step synthesis.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, properties can be estimated based on structurally related compounds.

PropertyValue (Estimated)Notes
Molecular Formula C₁₃H₁₇ClO₂
Molecular Weight 240.72 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogs like 6-chlorohexanol[1].
Boiling Point > 200 °C (at atmospheric pressure)High due to molecular weight and polar groups.
Solubility Soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂).Limited solubility in water is expected[2].

Core Reactivity Analysis

The molecule's reactivity is best understood by examining its functional components independently and then considering their mutual influence.

Diagram: Key Reactive Sites

G cluster_mol This compound cluster_key mol mol A Nucleophilic Substitution & Elimination (Primary Alkyl Halide) p1 A->p1 B Nucleophilic Addition (Carbonyl Carbon) p2 B->p2 C Electrophilic Aromatic Substitution (Activated Ring Positions) p3 C->p3

Caption: Primary reaction centers in this compound.

Reactivity of the 6-Chlorohexyl Chain

The carbon-chlorine bond at the terminus of the hexyl chain is polarized (Cᵅ⁺-Clᵅ⁻), rendering the C6 carbon electrophilic and susceptible to nucleophilic attack.[2] As a primary haloalkane, its reactions are typically governed by SN2 and E2 mechanisms.[3]

A. Nucleophilic Substitution (SN2)

This is the most common reaction pathway for this moiety, involving the displacement of the chloride ion by a nucleophile.[4] The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the carbon were chiral.

  • Causality: The primary nature of the carbon atom minimizes steric hindrance, making it an ideal substrate for the SN2 pathway.

  • Common Transformations:

    • Alcohol Formation: Reaction with aqueous hydroxide (e.g., NaOH, KOH) yields the corresponding primary alcohol.[2][5]

    • Amine Synthesis: Treatment with ammonia or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively (Hoffmann Ammonolysis).[5][6]

    • Nitrile Formation: Substitution with cyanide salts (e.g., NaCN, KCN) produces the corresponding nitrile, which is a valuable precursor for carboxylic acids, amines, and amides.

    • Ether Synthesis: Reaction with an alkoxide (Williamson ether synthesis) yields an ether.

    • Thiol/Thioether Formation: Reaction with hydrosulfide (SH⁻) or a thiolate (RS⁻) produces thiols or thioethers.

B. Elimination Reactions (E2)

Elimination of HCl to form an alkene competes with substitution, particularly under specific conditions.[3]

  • Causality: This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. The base abstracts a proton from the β-carbon (C5), leading to the formation of a double bond between C5 and C6 and the expulsion of the chloride ion.[3]

C. Organometallic Compound Formation

The alkyl chloride can react with certain metals, such as magnesium, to form a Grignard reagent.[3]

  • Causality: This reaction transforms the electrophilic C6 carbon into a potent nucleophile. However, a key consideration is the presence of the ketone carbonyl group within the same molecule. The newly formed Grignard reagent could potentially react intramolecularly or intermolecularly with the ketone. This requires careful experimental design, often involving protection of the carbonyl group before forming the Grignard reagent.

Reactivity of the Aromatic Ketone

The aromatic portion of the molecule features a complex interplay between the electron-withdrawing acyl group and the electron-donating methoxy group.

A. Electrophilic Aromatic Substitution (EAS)

In EAS, the incoming electrophile is directed by the existing substituents.

  • Directing Effects:

    • -C(O)R (Acyl) Group: A moderately deactivating, meta-directing group.

    • -OCH₃ (Methoxy) Group: A strongly activating, ortho, para-directing group.[7]

  • Causality: The powerful activating and directing effect of the methoxy group dominates.[8] It strongly activates the positions ortho and para to itself for electrophilic attack. The acyl group is attached at C1 and the methoxy group at C2. Therefore, the most activated positions are C4 (para to the methoxy) and C6 (ortho to the methoxy). Steric hindrance from the adjacent acyl group might slightly disfavor the C6 position, making the C4 position the most likely site for substitution.

  • Typical Reactions:

    • Halogenation: Bromination or chlorination in the presence of a Lewis acid would likely yield the 4-halo derivative.

    • Nitration: Reaction with a mixture of nitric and sulfuric acid would introduce a nitro group, primarily at the 4-position.

    • Friedel-Crafts Acylation/Alkylation: These reactions are often complicated by the presence of the deactivating acyl group and the Lewis-basic methoxy group, which can coordinate with the catalyst. However, under forcing conditions, substitution is possible.[9]

B. Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and can undergo nucleophilic addition.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred as it is milder and will not reduce the alkyl chloride.

  • Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. This reaction must be performed under anhydrous conditions.

  • Methoximation: The carbonyl group can react with methoxyamine hydrochloride to form a methoxime, a common reaction for aromatic ketones.[10]

Experimental Protocols & Workflow

Protocol: Synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-1-oxohexane via Nucleophilic Substitution

This protocol describes the hydrolysis of the terminal chloride to an alcohol, a fundamental transformation for this substrate.

1. Materials & Setup:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Solvent: 80:20 mixture of Ethanol:Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

2. Procedure:

  • Dissolve this compound in the ethanol/water solvent mixture in the round-bottom flask.

  • Add the sodium hydroxide pellets to the solution with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.[2] The reaction is generally slow at room temperature.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with dilute HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent to yield the crude product.

  • Purify the crude product via column chromatography on silica gel to obtain the pure 6-hydroxy-1-(2-methoxyphenyl)-1-oxohexane.

Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC by observing the disappearance of the starting material spot and the appearance of a more polar product spot (due to the new hydroxyl group). The final product's identity can be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Diagram: Synthetic Workflow Example

G start 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane step1 Nucleophilic Substitution (e.g., with NaCN in DMSO) start->step1 intermediate Intermediate: 6-Cyano-1-(2-methoxyphenyl) -1-oxohexane step1->intermediate step2 Electrophilic Aromatic Substitution (e.g., Nitration with HNO₃/H₂SO₄) intermediate->step2 product Final Product: 6-Cyano-1-(2-methoxy-4-nitrophenyl) -1-oxohexane step2->product

Caption: A potential two-step synthesis using orthogonal reactivity.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Hazards:

    • Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[11][13] In case of contact, rinse immediately and thoroughly with water.[11]

    • Inhalation: Avoid inhaling vapors.[11]

    • Ingestion: May be harmful if swallowed.[11]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11] Keep the container tightly closed.

Conclusion

This compound is a highly versatile synthetic intermediate characterized by two distinct and orthogonally reactive functional groups. The primary alkyl chloride readily undergoes nucleophilic substitution reactions, while the electron-rich aromatic ring, activated by the methoxy group, is primed for electrophilic substitution. The carbonyl group provides a third site for nucleophilic addition and reduction. By carefully selecting reagents and reaction conditions, chemists can selectively target these sites, enabling the efficient construction of complex molecular frameworks for pharmaceutical and materials science applications.

References

  • Vertex AI Search. (n.d.). Chemical Reactions of Haloalkanes and Haloarenes - Chemistry Student. Retrieved February 10, 2026.
  • Pathwayz. (n.d.). ORGANIC CHEMISTRY / REACTIONS OF HALOALKANES. Retrieved February 10, 2026.
  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved February 10, 2026.
  • Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved February 10, 2026.
  • StudySmarter. (2023, October 14). Reactions of Haloalkanes: Meaning, Examples. Retrieved February 10, 2026.
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  • U.S. Environmental Protection Agency. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 10, 2026.
  • Harrowven, H., & Rahaman, M. (n.d.). Unusual radical ipso-substitution reaction of an aromatic methoxy group induced by tris(trimethylsilyl)silane-AIBN or SmI.
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  • Ali, M. A., et al. (2021, July 28). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst.
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"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: Safety, Handling, and Synthetic Context

Introduction: A Chemist's Perspective on a Niche Intermediate

This compound is an aromatic ketone derivative that, while not a household name, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structure is characterized by three key functional domains: a 2-methoxyphenyl (anisole) group, a ketone linker, and a six-carbon chain terminating in a primary alkyl chloride. This unique combination makes it a versatile intermediate for introducing a substituted aroylalkyl moiety into larger molecules. The terminal chlorine atom provides a reactive handle for nucleophilic substitution, while the aromatic ketone can be a target for various organic transformations.

This guide moves beyond a standard safety data sheet to provide researchers, scientists, and drug development professionals with a deeper understanding of its handling protocols, potential hazards, and the scientific rationale behind them. We will explore its inferred toxicological profile, best practices for laboratory use, and its likely synthetic origins, providing a holistic view for informed and safe experimentation.

Section 1: Hazard Identification and Proactive Safety Assessment

While a specific, officially registered Safety Data Sheet (SDS) for this compound is not broadly available, a robust hazard assessment can be constructed by analyzing its constituent functional groups and data from structurally analogous compounds. The primary hazards are associated with its potential as an irritant and the reactivity of the alkyl chloride group.

Based on data for similar halogenated ketones and alkyl halides, the following GHS classifications are anticipated:

Hazard ClassCategoryHazard Statement
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2]
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

This table represents a projected classification based on available data for similar chemical structures and should be used for proactive laboratory safety planning.

Section 2: Laboratory Handling and Engineering Controls

The causality behind safe handling protocols is rooted in preventing exposure via inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow prevents the accumulation of potentially harmful vapors in the breathing zone of the researcher. All weighing, transfers, and reactions involving this compound should be performed within the sash of the fume hood. Furthermore, the laboratory must be equipped with easily accessible eyewash stations and safety showers, as mandated by OSHA regulations.[1]

Personal Protective Equipment (PPE): A Self-Validating System Proper PPE is crucial to prevent direct contact. The choice of equipment is a self-validating system; it is selected to counter the specific hazards identified.

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes.[1] For operations with a higher risk of splashing, such as large-scale transfers, a full face shield should be worn in addition to goggles.

  • Skin Protection : Wear appropriate protective gloves, such as nitrile or neoprene, and ensure they are changed frequently and immediately if contamination is suspected. A flame-retardant, buttoned lab coat must be worn to protect skin and clothing.[3]

  • Respiratory Protection : If there is a risk of exposure limits being exceeded, such as during a spill cleanup outside of a fume hood, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A filter) is necessary.[1]

Section 3: First Aid and Emergency Response Workflow

In the event of an exposure, a rapid and correct response is critical. The following protocols should be clearly understood by all personnel working with the compound.

exposure Exposure Event skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation step1_skin Immediately remove all contaminated clothing. skin->step1_skin step1_eyes Rinse cautiously with water for at least 15 minutes. eyes->step1_eyes step1_inhale Move person to fresh air. inhalation->step1_inhale step2_skin Wash skin with plenty of soap and water for 15 min. step1_skin->step2_skin step3_skin If irritation persists, seek medical attention. step2_skin->step3_skin step2_eyes Remove contact lenses, if present and easy to do. step1_eyes->step2_eyes step3_eyes If eye irritation persists, seek medical attention. step2_eyes->step3_eyes step2_inhale Keep comfortable for breathing. step1_inhale->step2_inhale step3_inhale If feeling unwell, call a POISON CENTER or doctor. step2_inhale->step3_inhale

Caption: Emergency first aid workflow for different exposure routes.

  • If on Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove and launder contaminated clothing before reuse. If skin irritation develops or persists, seek medical advice.[2]

  • If in Eyes : Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1] If present and easy to do, remove contact lenses.[1] Persistent irritation requires immediate medical attention.

  • If Inhaled : Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If they feel unwell, call a poison control center or a physician.

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Section 4: Storage, Stability, and Incompatibility

The stability of this compound is contingent on proper storage conditions that mitigate its inherent reactivity.

Recommended Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be designated for flammable or combustible materials, away from heat, sparks, and open flames.[4]

Critical Incompatibilities Understanding what this compound should not be stored with is as important as knowing how to store it. The rationale for these incompatibilities is based on preventing hazardous chemical reactions.

  • Strong Oxidizing Agents : Can react violently with the organic structure, potentially leading to fire or explosion.

  • Strong Bases (e.g., Hydroxides, Alkoxides) : Can promote an E2 elimination reaction, where the terminal chlorine is removed to form an alkene (6-(2-methoxyphenyl)-5-hexen-1-one), or a substitution reaction. This can be exothermic and produce unwanted byproducts.

  • Finely Powdered Metals : Can act as catalysts for decomposition or other unintended reactions.[1]

  • Strong Reducing Agents : May reduce the ketone functional group to an alcohol.

  • Acid Anhydrides and Acid Chlorides : These are highly reactive acylating agents and should be kept separate to avoid potential side reactions.[1]

Section 5: Synthetic Context for the Research Professional

For drug development professionals, understanding the synthetic origin of an intermediate is crucial for impurity profiling and process optimization. The most logical and industrially scalable synthesis of this compound is via a Friedel-Crafts acylation reaction.

This process involves reacting anisole (2-methoxytoluene) with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5]

cluster_reactants Reactants anisole Anisole (2-Methoxyphenyl) reaction Friedel-Crafts Acylation anisole->reaction acyl_chloride 6-Chlorohexanoyl Chloride acyl_chloride->reaction catalyst AlCl₃ (Lewis Acid) Anhydrous Solvent 0-10°C catalyst->reaction Catalyzes product 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane (Crude Product) reaction->product workup Aqueous Workup (Decompose AlCl₃ complex) product->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification final_product Final Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Key Experimental Considerations:

  • Temperature Control : The initial addition of the acyl chloride to the anisole/AlCl₃ mixture is highly exothermic and must be performed at low temperatures (0-10°C) to prevent side reactions and ensure regioselectivity.[5]

  • Regioselectivity : The methoxy group of anisole is an ortho-, para-director. Therefore, the Friedel-Crafts acylation will yield a mixture of the desired para-acylated product (1-(4-methoxyphenyl)...) and the ortho-acylated product (1-(2-methoxyphenyl)...). Steric hindrance from the methoxy group often favors para-substitution, meaning the target ortho isomer may be the minor product, requiring careful purification.

  • Anhydrous Conditions : The reaction is extremely sensitive to moisture, which will hydrolyze the aluminum chloride catalyst and the acyl chloride, halting the reaction. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste. It should not be disposed of down the drain. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contaminated packaging should be treated with the same level of caution as the chemical itself.

References

Sources

Technical Monograph: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane as a Privileged Scaffold Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (CAS: 501083-60-9*) is a critical bifunctional building block in medicinal chemistry. Characterized by an ortho-methoxyphenyl ketone "head" and a terminal alkyl chloride "tail," this molecule serves as a linchpin in the synthesis of arylpiperazine-based CNS agents , particularly those targeting serotonergic (5-HT) and dopaminergic (D2) receptors.

Unlike its para-substituted counterparts used in bronchodilators, the ortho-methoxy regiochemistry of this intermediate is specifically prized for inducing conformational locks in receptor-ligand interactions, a phenomenon essential for high-affinity binding in anxiolytics and atypical antipsychotics.

This guide details the precision synthesis of this intermediate, overcoming the regioselectivity challenges of traditional Friedel-Crafts acylation, and outlines its downstream utility in divergent library synthesis.

*Note: CAS numbers for specific regioisomers can vary by vendor catalogs; the chemical structure described is 1-(2-methoxyphenyl)-6-chlorohexan-1-one.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of this compound stems from its dual electrophilic nature. It possesses two distinct reactive sites that allow for sequential functionalization.

Structural Analysis[1]
  • Site A (The Ketone): A pro-chiral center susceptible to enantioselective reduction (to alcohols) or reductive amination. The ortho-methoxy group provides steric bulk and electronic donation, influencing the stereochemical outcome of reductions.

  • Site B (The Alkyl Chloride): A moderate electrophile suitable for nucleophilic substitution (

    
    ). The 6-carbon spacer is optimal for spanning the "salt bridge" to the "hydrophobic pocket" in GPCR homology models.
    
Key Physicochemical Data
PropertyValue (Approx.)Relevance
Molecular Formula

Precursor validation
Molecular Weight 240.73 g/mol Stoichiometry calculations
Boiling Point 165–170°C (at 0.5 mmHg)High-vacuum distillation required for purification
Solubility DCM, THF, TolueneCompatible with non-polar organic synthesis
Stability Moisture Sensitive (Ketone)Store under inert atmosphere (Argon/Nitrogen)

Part 2: Synthetic Engineering (The "How")

The Challenge: Regioselectivity

The primary challenge in synthesizing this molecule is ensuring the ketone attaches at the ortho (2-) position of the anisole ring.

  • Friedel-Crafts Acylation (Standard): Reacting anisole with 6-chlorohexanoyl chloride using

    
     typically yields the para-isomer (4-methoxy)  due to steric hindrance at the ortho position and electronic directing effects.
    
  • The Solution (Grignard Approach): To guarantee ortho regiochemistry, we utilize a directed metalation or a Grignard coupling strategy using pre-functionalized o-bromoanisole.

Protocol: Grignard-Mediated Synthesis

This protocol ensures 100% regio-fidelity for the ortho-isomer.

Reagents:

  • 2-Methoxyphenylmagnesium bromide (1.0 M in THF) [Commercially Available][1]

  • 6-Chlorohexanoyl chloride (or 6-Chlorohexanenitrile for slower addition)

  • Copper(I) Iodide (CuI) - Catalyst

  • Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Argon.

  • Acyl Chloride Activation: Charge the flask with 6-chlorohexanoyl chloride (1.0 equiv) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Low temperature is crucial to prevent the Grignard reagent from attacking the terminal alkyl chloride (self-polymerization).

  • Controlled Addition: Transfer 2-Methoxyphenylmagnesium bromide (1.05 equiv) to the addition funnel. Add dropwise over 60 minutes.

    • Mechanistic Note: The formation of the tetrahedral intermediate is rapid. The magnesium coordinates with the carbonyl oxygen and the methoxy oxygen, stabilizing the ortho transition state.

  • Quench & Hydrolysis: Once addition is complete, allow the mixture to warm to 0°C. Quench with saturated aqueous

    
    . This hydrolyzes the magnesium alkoxide intermediate to the ketone.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is purified via vacuum distillation (0.5 mmHg) to yield the target as a pale yellow oil.

Part 3: Visualization of Pathways

Diagram 1: Synthetic Logic Flow

This diagram illustrates the decision matrix between the "Industrial Route" (Friedel-Crafts) and the "Precision Route" (Grignard), highlighting why the Grignard route is preferred for this specific application.

SynthesisPath Anisole Anisole (Starting Material) FC_Cond Friedel-Crafts (AlCl3, 6-Cl-Hexanoyl Cl) Anisole->FC_Cond Para_Iso Major Product: 4-Methoxy Isomer (WRONG REGIOCHEMISTRY) FC_Cond->Para_Iso Steric Control Ortho_Brom 2-Bromoanisole Grignard Grignard Formation (Mg, THF) Ortho_Brom->Grignard Reagent 2-Methoxyphenyl MgBr Grignard->Reagent Coupling Coupling Reaction (6-Cl-Hexanoyl Cl, -78°C) Reagent->Coupling Target TARGET: 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane Coupling->Target 100% Regio-fidelity

Caption: Figure 1. Comparison of synthetic routes. The Grignard pathway (green) ensures the required ortho-substitution, whereas Friedel-Crafts (red) predominantly yields the unwanted para-isomer.

Part 4: Downstream Applications (The "Role")

The primary role of this compound is as a Late-Stage Divergent Intermediate . It allows researchers to synthesize libraries of CNS-active compounds by modifying the amine "tail."

Synthesis of Arylpiperazine Ligands (5-HT/D2 Antagonists)

The most common application involves nucleophilic substitution of the chlorine atom by a substituted piperazine.

Protocol: Finkelstein-Assisted Amination The terminal chlorine is a mediocre leaving group. To accelerate the reaction, we use in situ halogen exchange.

  • Mixture: Dissolve the intermediate (1 equiv) in Methyl Ethyl Ketone (MEK) or Acetonitrile.

  • Catalysis: Add Potassium Iodide (KI, 0.1 equiv) and

    
     (2 equiv).
    
    • Mechanism:[2][3][4][5][6] KI converts the alkyl chloride to a highly reactive alkyl iodide in situ.

  • Amination: Add the desired arylpiperazine (e.g., 1-(2-pyridyl)piperazine).

  • Reflux: Heat to 80°C for 12-24 hours.

  • Result: This yields the ketone precursor to drugs similar to Enciprazine or research ligands for 5-HT1A receptors.

Stereoselective Reduction

Following amination, the ketone is often reduced to a chiral alcohol to increase receptor selectivity.

  • Reagent: Sodium Borohydride (

    
    ) for racemic mixtures, or CBS-catalysts (Corey-Bakshi-Shibata) for enantioselective reduction.
    
Diagram 2: The "Hub" Workflow

Downstream cluster_0 Pathway A: Ligand Synthesis cluster_1 Pathway B: Chiral Reduction Intermediate 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane Finkelstein Finkelstein Cond. (KI, K2CO3, MeCN) Intermediate->Finkelstein Amination Nucleophilic Attack (Arylpiperazine) Finkelstein->Amination Ketone_Drug Ketone Ligand (CNS Active) Amination->Ketone_Drug Reduction Asymmetric Reduction (CBS Catalyst / NaBH4) Ketone_Drug->Reduction Alcohol_Drug Chiral Alcohol (High Affinity Ligand) Reduction->Alcohol_Drug

Caption: Figure 2. Divergent synthesis workflow. The intermediate undergoes amination followed by reduction to generate high-affinity CNS ligands.

Part 5: Quality Control & Safety

Impurity Profile

When sourcing or synthesizing this intermediate, check for these critical impurities:

  • 1,6-Dichlorohexane: Result of bis-alkylation or reagent contamination.

  • Para-Isomer (4-methoxy): If sourced from a supplier using Friedel-Crafts. This is difficult to separate by distillation; requires HPLC or recrystallization of downstream derivatives.

  • Cyclized Enol Ether: Under highly acidic conditions, the ketone can cyclize with the alkyl chain, though rare with a 6-carbon linker.

Safety Handling
  • Alkylating Agent: The terminal chloride is an alkylating agent. Use gloves and handle in a fume hood.

  • Environmental: Chlorinated waste must be segregated.

References

  • Sigma-Aldrich. 2-Methoxyphenylmagnesium bromide solution, 1.0 M in THF.[1] Product Specification. Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity.Link

  • National Institutes of Health (NIH). Synthesis of Ketones via Metal-Catalyzed Coupling. (General reference for Grignard/Acid Chloride coupling). Link

  • BenchChem. 6-Chloro-1-hexanol and derivatives in Modern Organic Synthesis. (Reference for the 6-chlorohexyl chain reactivity). Link

  • American Elements. Organometallic Grignard Reagents: 2-Methoxyphenylmagnesium Bromide.[7]Link

Sources

Methodological & Application

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic systems.[1][2] This guide outlines the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization. The protocol is designed for researchers in organic chemistry and drug development, offering insights into the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction

This compound is a ketone derivative with potential applications as a building block in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a reactive chloro-alkyl chain and a substituted aromatic ring provides two distinct points for further chemical modification.

The selected synthetic strategy is the Friedel-Crafts acylation of anisole (methoxybenzene) with 6-chlorohexanoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction is highly effective for acylating electron-rich aromatic rings like anisole.[4] The methoxy group of anisole is an activating, ortho-, para- directing group, meaning the incoming acyl group will preferentially add to the positions ortho or para to it.[4] This protocol is optimized to favor the formation of the desired ortho-isomer, this compound, with subsequent purification to isolate it from the co-produced para-isomer.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Overall Reaction: Anisole + 6-Chlorohexanoyl Chloride → this compound + 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane

Mechanism: The reaction involves three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 6-chlorohexanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[1]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack, directed primarily to the ortho and para positions, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Aromaticity Restoration: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[4]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)AmountDensity (g/mL)
AnisoleC₇H₈O108.141.050.05.41 g (5.44 mL)0.995
6-Chlorohexanoyl chlorideC₆H₁₀Cl₂O169.051.155.09.30 g (6.64 mL)1.400[5]
Aluminum Chloride (anhydrous)AlCl₃133.341.260.08.00 g-
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93--150 mL1.326
Hydrochloric Acid (2M aq.)HCl36.46--100 mL~1.03
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01--50 mL-
Saturated Sodium Chloride (Brine, aq.)NaCl58.44--50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37--~10 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Nitrogen/Argon inlet and bubbler

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase setup 1. Reaction Setup (Dry glassware, inert atmosphere) suspension 2. Catalyst Suspension (AlCl₃ in DCM at 0 °C) setup->suspension add_anisole 3. Anisole Addition suspension->add_anisole add_acyl 4. Dropwise Acyl Chloride Addition (Maintain 0-5 °C) add_anisole->add_acyl react 5. Reaction Progression (Warm to RT, stir 4-6h, monitor by TLC) add_acyl->react quench 6. Quenching (Slow addition to ice/HCl) react->quench extract 7. Extraction & Washing (Separate organic layer, wash with NaHCO₃, brine) quench->extract dry 8. Drying & Concentration (Dry with MgSO₄, evaporate solvent) extract->dry purify 9. Purification (Silica gel column chromatography) dry->purify char 10. Characterization (NMR, IR, MS) purify->char

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The apparatus should be maintained under an inert atmosphere (Nitrogen or Argon) using a gas bubbler.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.00 g, 60.0 mmol) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.

    • Rationale: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst. Cooling is necessary to manage the exothermic heat generated when the catalyst complexes with the reactants.[6]

  • Addition of Anisole: Add anisole (5.44 mL, 50.0 mmol) to the cooled catalyst suspension with stirring.

  • Addition of Acyl Chloride: Dissolve 6-chlorohexanoyl chloride (6.64 mL, 55.0 mmol) in 50 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 45-60 minutes. Maintain the internal temperature of the reaction between 0-5 °C throughout the addition.

    • Rationale: Slow, dropwise addition is crucial to control the reaction rate and prevent a dangerous temperature increase from the highly exothermic acylation reaction.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The reaction is complete when the starting material (anisole) is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 50 mL of 2M HCl. Stir vigorously until the ice has melted and the dark complex has decomposed.

    • Rationale: Quenching with ice and acid hydrolyzes the aluminum chloride complexes, neutralizes the catalyst, and separates the product into the organic layer. This process is highly exothermic and must be done slowly.

  • Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude product using silica gel column chromatography. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane), is recommended to separate the desired ortho-isomer from the para-isomer and any other impurities. The fractions can be analyzed by TLC to identify and combine those containing the pure product.

Safety and Hazard Management

All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.

  • 6-Chlorohexanoyl Chloride: Corrosive and causes severe skin burns and eye damage (H314). Reacts with moisture. Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[7]

  • Anisole: Flammable liquid and causes serious eye irritation. Keep away from ignition sources.

  • Quenching: The quenching step is highly exothermic. Perform it slowly and behind a safety shield.

Characterization and Expected Results

The purified product, this compound, should be characterized to confirm its identity and purity.

  • Yield: The typical yield after purification is expected to be in the range of 40-60%, with the remainder being the para-isomer and other byproducts.

  • Appearance: A colorless to pale yellow oil.

  • ¹H NMR (in CDCl₃): Expected signals include the aromatic protons of the 2-methoxyphenyl group (distinctive splitting pattern), a singlet for the methoxy group (~3.9 ppm), and multiplets for the aliphatic chain protons. The triplet corresponding to the CH₂ group adjacent to the carbonyl will be downfield (~2.9 ppm).

  • ¹³C NMR (in CDCl₃): Signals for the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbon (~55 ppm), and the aliphatic carbons are expected.

  • FT-IR (thin film): A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O stretches for the methoxy group are characteristic.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including isotopic peaks for chlorine, should be observed.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Yield Inactive catalyst (moisture contamination).Ensure all glassware is thoroughly dried and use fresh, anhydrous AlCl₃ and DCM. Maintain an inert atmosphere.
Reaction temperature too low or time too short.Allow the reaction to stir longer at room temperature and monitor closely by TLC until starting materials are consumed.
Formation of Dark, Tarry Byproducts Reaction temperature was too high during addition or progression.Maintain strict temperature control (0-5 °C) during the addition of the acyl chloride. Ensure slow, dropwise addition.[6]
Difficult Isomer Separation Inefficient column chromatography.Use a long column with a shallow elution gradient. Collect smaller fractions and analyze carefully by TLC before combining.

References

  • PrepChem. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Studocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

Sources

Application Note: Laboratory Preparation of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the laboratory-scale preparation of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (also known as 6-chloro-2'-methoxyhexanophenone). This molecule serves as a critical scaffold in the synthesis of arylcyclohexylamine derivatives, specifically intermediates for Norketamine analogs and related CNS-active pharmaceutical ingredients.

The protocol prioritizes regiochemical fidelity , utilizing a Grignard addition to a nitrile electrophile to exclusively generate the ortho-isomer. This avoids the mixture of isomers (para-dominant) typical of Friedel-Crafts acylation on anisole.

Strategic Analysis & Route Selection

The Challenge: Regioselectivity

Direct Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride predominantly yields the para-isomer (4-methoxy) due to steric hindrance and electronic directing effects. Separating the ortho-isomer from this mixture is low-yielding and chromatographically intensive.

The Solution: Grignard Addition to Nitrile

To guarantee the ortho-substitution pattern, we utilize 2-bromoanisole as the starting material. The bromine atom locks the reactive site.

  • Grignard Formation: 2-bromoanisole is converted to 2-methoxyphenylmagnesium bromide.

  • Chemoselective Addition: The Grignard reagent is reacted with 6-chlorohexanenitrile .

    • Why Nitrile? Unlike acid chlorides, nitriles react with Grignard reagents to form a stable imine magnesium salt intermediate (

      
      ). This intermediate does not react further with the Grignard reagent, preventing the formation of tertiary alcohols (double addition), a common side reaction with acid chlorides.
      
    • Why not Alkyl Chloride interference? Under controlled temperatures (0°C to RT), the aryl Grignard nucleophile preferentially attacks the nitrile carbon (

      
       hybridized, highly electrophilic) over the alkyl chloride (
      
      
      
      , requires
      
      
      ), preserving the terminal chloro-group.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4]Equiv.[5][6][7]Role
2-Bromoanisole 578-57-41.1Nucleophile Precursor
Magnesium Turnings 7439-95-41.2Metal for Grignard
6-Chlorohexanenitrile 24425-30-51.0Electrophile
Iodine (Crystal) 7553-56-2Cat.Initiator
THF (Anhydrous) 109-99-9SolventReaction Medium
HCl (2M) 7647-01-0ExcessHydrolysis Agent
Step 1: Preparation of 2-Methoxyphenylmagnesium Bromide

Note: All glassware must be flame-dried and flushed with Argon/Nitrogen.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and internal thermometer. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[5]
  • Activation: Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Dissolve 2-Bromoanisole (1.1 equiv) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg turnings.

    • Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, add a drop of 1,2-dibromoethane.

  • Propagation: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Completion: After addition, reflux at 65°C for 1 hour. Cool to 0°C.

Step 2: Addition of 6-Chlorohexanenitrile
  • Addition: Dissolve 6-Chlorohexanenitrile (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the cooled Grignard reagent at 0°C.

    • Critical Control: Keep internal temperature < 10°C to prevent Wurtz-type coupling at the alkyl chloride terminus.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. The solution will likely turn a dark, cloudy color as the imine salt precipitates.

Step 3: Hydrolysis & Workup
  • Quench: Cool the mixture to 0°C. Slowly add 2M HCl (aq) until pH < 2.

    • Chemistry: This hydrolyzes the intermediate imine (

      
      ) to the ketone (
      
      
      
      ).
  • Hydrolysis: Stir vigorously at RT for 2-12 hours. Monitor by TLC (Imine hydrolysis can be slow).

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine, then saturated

    
     (to remove excess acid).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

G Start Start: Flame-dried Glassware Inert Atmosphere (Ar/N2) Mg_Act Mg Activation (I2 crystal + Heat) Start->Mg_Act Grignard_Form Grignard Formation 2-Bromoanisole + Mg -> ArMgBr (Reflux 1h, THF) Mg_Act->Grignard_Form Initiation Cooling Cool to 0°C Grignard_Form->Cooling Addition Addition of Electrophile 6-Chlorohexanenitrile (Dropwise, T < 10°C) Cooling->Addition Imine_Int Formation of Imine Salt (Stir 4-6h @ RT) Addition->Imine_Int Hydrolysis Acid Hydrolysis (Quench) Add 2M HCl -> pH < 2 (Converts Imine to Ketone) Imine_Int->Hydrolysis Critical Step Extraction Workup Extract (Et2O), Wash (Brine/NaHCO3) Dry (MgSO4) Hydrolysis->Extraction Product Final Product This compound Extraction->Product

Caption: Step-by-step synthesis workflow emphasizing the critical hydrolysis of the imine intermediate.

Analytical Validation

Expected Data for this compound:

TechniqueParameterExpected Signal / Observation
TLC

Value
~0.4-0.6 (Hexane:EtOAc 8:2). Distinct from nitrile starting material.[1][2][4][6][7][8][9][10][11]
1H NMR Aryl Protons7.2-7.8 ppm (Multiplets, 4H). Characteristic ortho-substitution pattern.
1H NMR Methoxy Group3.8-3.9 ppm (Singlet, 3H,

).
1H NMR

-Carbonyl
2.9-3.0 ppm (Triplet, 2H,

).
1H NMR Terminal Chloride3.5 ppm (Triplet, 2H,

).
IR Carbonyl Stretch~1670-1680

(Aryl ketone, slightly lowered by conjugation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisThe imine salt can be stable. Increase stirring time with HCl or gently warm the acidic mixture (40°C) for 1 hour.
Double Addition Temperature too highEnsure the nitrile is added at 0°C. If using Acid Chloride route (not recommended), switch to Nitrile or Weinreb Amide.
Wurtz Coupling Reaction at Cl-terminusKeep reaction temperature low (< 20°C) during addition. Do not reflux after nitrile addition.
No Initiation Wet Solvent/GlasswareGrignards are intolerant of moisture. Re-dry solvent over molecular sieves and flame-dry glassware.

References

  • Grignard Reagent Preparation

    • Title: Preparation of 2-Methoxyphenylmagnesium Bromide.
    • Source: Organic Syntheses, Coll. Vol. 6, p.101 (1988).
    • URL:[Link]

  • Ketone Synthesis via Nitriles

    • Title: Synthesis of Ketones
    • Source: Moffett, R. B., & Shriner, R. L. (1941). Organic Syntheses, 21, 79.
    • URL:[Link]

  • Weinreb Amide Alternative (For difficult substrates)

    • Title: Weinreb Ketone Synthesis.[6][8][10]

    • Source: Nahm, S., & Weinreb, S. M. (1981).[8] Tetrahedron Letters, 22(39), 3815-3818.

    • URL:[Link]

  • General Reactivity of Halo-Nitriles

    • Title: Selectivity of Grignard Reagents towards Nitriles vs Alkyl Halides.
    • Source:Journal of the American Chemical Society, 1946, 68, 11, 2339–2341.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (CAS: 501083-60-9), a bifunctional electrophile, in the construction of medium-sized nitrogen heterocycles and functionalized aryl ketone libraries.

Executive Summary

This compound is a versatile C6-linker characterized by two distinct electrophilic sites: a reactive aryl ketone and a terminal alkyl chloride. This bifunctionality makes it a critical building block for "Diversity-Oriented Synthesis" (DOS), specifically for accessing:

  • 2-Arylazepanes: Via reductive cyclization with primary amines (7-membered rings).[1]

  • 
    -Amino Ketones:  Via nucleophilic substitution with secondary amines (CNS-active pharmacophores).[1]
    
  • Benzo-fused Polycycles: Via intramolecular Friedel-Crafts or cascade annulations.[1]

This guide provides optimized protocols for transforming this scaffold into high-value heterocyclic targets, emphasizing the synthesis of the 2-(2-methoxyphenyl)azepane core, a privileged structure in neuropharmacology.

Chemical Profile & Reactivity

PropertySpecification
Compound Name This compound
CAS Number 501083-60-9
Molecular Formula C₁₃H₁₇ClO₂
Molecular Weight 240.73 g/mol
Key Features Ortho-methoxy group (electron-donating); C6-linker (flexible); Terminal Chloride (leaving group).
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen).
Reactivity Logic

The molecule possesses a "hard" electrophile (carbonyl) and a "soft" electrophile (alkyl chloride).[1]

  • Path A (Cyclization): Reaction with a primary amine (

    
    ) forms an imine intermediate.[1] Under reducing conditions, the nitrogen acts as an internal nucleophile to displace the chloride, closing the 7-membered azepane ring.[1]
    
  • Path B (Substitution): Reaction with a secondary amine (

    
    ) selectively displaces the chloride (Finkelstein conditions recommended) to form linear amino-ketones.[1]
    

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways accessible from this core scaffold.

G Start 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane Imine Intermediate Imine (Transient) Start->Imine Primary Amine (R-NH2) Acid Cat. Iodo 6-Iodo Analog (In situ activation) Start->Iodo NaI, Acetone (Finkelstein) AminoKetone Linear $omega$-Amino Ketone (CNS Pharmacophore) Start->AminoKetone Direct Subst. (Slow) Azepane 2-(2-Methoxyphenyl)azepane (7-Membered Heterocycle) Imine->Azepane Reductive Cyclization (NaBH4 or H2/Pd) Iodo->AminoKetone Sec. Amine (HNR2) Base (K2CO3)

Figure 1: Divergent synthetic pathways. Path A (top) leads to cyclized azepanes.[1] Path B (bottom) leads to linear functionalized ketones.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(2-Methoxyphenyl)azepane (Reductive Cyclization)

Objective: To synthesize a 7-membered nitrogen heterocycle using a "one-pot" reductive amination/cyclization strategy.

Mechanism:

  • Condensation of amine with ketone

    
     Imine.[1]
    
  • Intramolecular nucleophilic attack of imine-nitrogen on alkyl chloride (or reduction first, then cyclization).[1]

  • Note: The most robust method involves forming the imine, reducing it to the amine, and then cyclizing under basic conditions.[1]

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Primary Amine (e.g., Benzylamine or Methylamine) (1.2 eq)

  • Reductant: Sodium Borohydride (

    
    ) (2.0 eq)[1]
    
  • Base: Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Catalyst: Sodium Iodide (

    
    ) (0.1 eq - optional, accelerates cyclization)
    
  • Solvent: Methanol (Step 1), Acetonitrile (Step 2)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.0 eq of the chloro-ketone in anhydrous Methanol (0.5 M concentration).

    • Add 1.2 eq of the primary amine.[1]

    • Stir at reflux for 4–6 hours. Monitor by TLC (disappearance of ketone).[1]

  • Reduction:

    • Cool the reaction to 0°C.

    • Slowly add 2.0 eq of

      
       portion-wise (gas evolution will occur).[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Result: This yields the intermediate secondary amine: N-alkyl-1-(2-methoxyphenyl)-6-chlorohexan-1-amine.

  • Cyclization (The Critical Step):

    • Evaporate Methanol under reduced pressure.[1]

    • Re-dissolve the residue in Acetonitrile (

      
      ).[1]
      
    • Add 3.0 eq of

      
       and 0.1 eq of 
      
      
      
      (catalytic Finkelstein).[1]
    • Reflux for 12–16 hours.[1] The intramolecular

      
       reaction closes the ring.[1]
      
  • Work-up:

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate.[1][2] Partition between Ethyl Acetate and Water.[1]

    • Wash organic layer with Brine, dry over

      
      .[1]
      
    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).[1]

Expected Yield: 65–80% Validation:


 NMR should show the disappearance of the terminal 

triplet (approx.[1] 3.5 ppm) and the appearance of ring protons.[1][2][3]
Protocol B: Synthesis of -Amino Ketone Libraries (Linear Substitution)

Objective: To attach complex secondary amines (e.g., piperazines, piperidines) to the chain without affecting the ketone, creating CNS-active pharmacophores (similar to Buspirone analogs).

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., 4-phenylpiperazine) (1.2 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)[1]
  • Activator: Sodium Iodide (

    
    ) (0.5 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or 2-Butanone (MEK)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 eq of chloro-ketone and 0.5 eq of

      
       in DMF.
      
    • Stir at RT for 30 mins to generate the more reactive iodo-intermediate in situ.

  • Substitution:

    • Add 1.2 eq of the secondary amine and 2.0 eq of base.[1]

    • Heat to 60–80°C for 8–12 hours.

    • Note: Do not exceed 100°C to avoid side reactions with the ketone.[1]

  • Work-up:

    • Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.[1]

    • Wash extensively with water to remove DMF.[1]

    • Convert to Hydrochloride salt for stability/storage (optional).[1]

Expected Yield: 85–95%[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Intermolecular polymerization (dimerization).[1]High Dilution: Run the cyclization step at low concentration (0.05 M) to favor intramolecular reaction.
Incomplete Substitution Chloride is a poor leaving group.[1]Finkelstein: Increase NaI to 1.0 eq or switch solvent to Acetone/MEK to precipitate NaCl.
Ketone Reduction Side-Products Over-reduction during imine formation.[1]Use Sodium Triacetoxyborohydride (

) instead of

for milder reductive amination.[1]

References

  • General Synthesis of Azepines

    • Citation: Paquette, L. A. "Principles of Modern Heterocyclic Chemistry."[1] Benjamin-Cummings, 1968.[1] (Foundational text on ring closure thermodynamics).

    • Relevance: Explains the kinetic favorability of 7-membered ring formation vs polymeriz
  • Reductive Cyclization Methodologies

    • Citation: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Relevance: Standard protocol for the reductive amination step described in Protocol A.[1]

  • Finkelstein Reaction in Heterocyclic Synthesis

    • Citation: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 6th Ed., Wiley, 2007.[1]

    • Relevance: Mechanistic grounding for the use of NaI to activate the chloro-linker.[1]

  • Pharmacological Relevance of 2-Arylazepanes

    • Citation: Bremner, J. B., et al. "Synthesis of some 2-benzazepine derivatives."[1] Australian Journal of Chemistry, 42(11), 1951-1968.[1]

    • Relevance: Demonstrates the utility of analogous ring systems in drug discovery.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.[1] The starting material 501083-60-9 is a skin and eye irritant.

Sources

Application Notes and Protocols for the Intramolecular Cyclization of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Cyclization of a Bifunctional Aryl Ketone

The intramolecular cyclization of ω-haloalkyl aryl ketones is a powerful strategy for the synthesis of fused carbocyclic systems, which are prevalent scaffolds in medicinal chemistry and natural products. The molecule "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" presents a particularly interesting case study due to the presence of two distinct electrophilic sites that can participate in an intramolecular Friedel-Crafts reaction: the terminal alkyl chloride and the ketone's acyl group. This duality allows for the selective synthesis of either a six-membered tetralin derivative through intramolecular alkylation or a seven-membered benzosuberone derivative via intramolecular acylation.

The regioselectivity of this transformation is critically dependent on the choice of catalyst and reaction conditions. A Lewis acid can activate the alkyl chloride for an intramolecular alkylation, or a strong Brønsted acid can promote the cyclization of the ketone onto the aromatic ring. The electron-donating methoxy group on the aromatic ring enhances its nucleophilicity, facilitating both reaction pathways. This guide provides a detailed exploration of these competing cyclization pathways, offering mechanistic insights and step-by-step protocols to selectively synthesize the desired cyclic product.

Mechanistic Crossroads: Alkylation vs. Acylation

The cyclization of this compound can proceed via two primary, competitive intramolecular Friedel-Crafts pathways. The choice of catalyst is the primary determinant of the reaction's outcome.

Pathway 1: Intramolecular Friedel-Crafts Alkylation to form a Tetralin Derivative

This pathway is typically favored when using a classic Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, making it a better leaving group and generating a carbocation or a highly polarized carbon-chlorine bond. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to form a six-membered ring, which is kinetically and thermodynamically favorable in many cases.[1]

G cluster_0 Alkylation Pathway A This compound B Lewis Acid (e.g., AlCl₃) Activation of C-Cl bond A->B Coordination C Carbocation Intermediate B->C Chloride Abstraction D Intramolecular Electrophilic Aromatic Substitution (SEAr) C->D Ring Closure (6-exo-trig) E 1-(8-methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-one (Tetralin Derivative) D->E Deprotonation

Caption: Intramolecular Friedel-Crafts Alkylation Pathway.

Pathway 2: Intramolecular Friedel-Crafts Acylation to form a Benzosuberone Derivative

This pathway is promoted by strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). These acids protonate the carbonyl oxygen of the ketone, which, after subsequent steps, generates a highly electrophilic acylium ion. The aromatic ring then attacks this acylium ion to form a seven-membered ring. While the formation of seven-membered rings can be less favorable than six-membered rings, the use of powerful dehydrating acids can drive this reaction to completion.[2]

G cluster_1 Acylation Pathway F This compound G Brønsted Acid (e.g., PPA) Activation of Ketone F->G Protonation H Acylium Ion Intermediate G->H Dehydration I Intramolecular Electrophilic Aromatic Substitution (SEAr) H->I Ring Closure (7-endo-trig) J 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (Benzosuberone Derivative) I->J Deprotonation

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Data Presentation: Catalyst and Condition Selection

The choice of catalyst and reaction conditions will dictate the major product of the cyclization. Below is a summary of expected outcomes based on the chosen methodology.

Catalyst SystemPredominant PathwayExpected Major ProductKey Considerations
Aluminum Chloride (AlCl₃)AlkylationTetralin DerivativeStoichiometric amounts of Lewis acid are often required. Reaction is sensitive to moisture.
Polyphosphoric Acid (PPA)AcylationBenzosuberone DerivativeHigh temperatures are typically needed. PPA is viscous and can make workup challenging.
Methanesulfonic Acid (MSA)AcylationBenzosuberone DerivativeEasier to handle than PPA, but may require longer reaction times or higher temperatures.
Indium(III) Chloride (InCl₃)AlkylationTetralin DerivativeA milder Lewis acid that can offer higher chemoselectivity and is more tolerant to functional groups.

Experimental Protocols

The following protocols are designed to selectively favor either the alkylation or acylation pathway.

Protocol 1: Synthesis of the Tetralin Derivative via Intramolecular Friedel-Crafts Alkylation

This protocol is designed to favor the formation of the six-membered ring through intramolecular alkylation.

G start Start reagents Dissolve this compound in dry DCM start->reagents cool Cool to 0°C reagents->cool add_lewis Slowly add AlCl₃ cool->add_lewis react Stir at 0°C to RT for 2-4h add_lewis->react quench Quench with ice-water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for tetralin derivative synthesis.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous AlCl₃ portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetralin derivative.

Protocol 2: Synthesis of the Benzosuberone Derivative via Intramolecular Friedel-Crafts Acylation

This protocol is designed to favor the formation of the seven-membered ring through intramolecular acylation.

G start Start reagents Add this compound to Polyphosphoric Acid (PPA) start->reagents heat Heat to 80-100°C reagents->heat react Stir for 1-3h heat->react cool Cool to RT react->cool quench Quench with ice-water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for benzosuberone derivative synthesis.

Materials:

  • This compound (1 equivalent)

  • Polyphosphoric Acid (PPA)

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add Polyphosphoric Acid (PPA).

  • Add this compound to the PPA with stirring.

  • Heat the reaction mixture to 80-100°C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzosuberone derivative.

Trustworthiness and Self-Validation

For both protocols, it is imperative to validate the structure of the final product using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will be the primary method for structural elucidation. The number of signals, their chemical shifts, and coupling patterns will be distinct for the tetralin and benzosuberone skeletons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and aid in structural confirmation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group and other functional groups in the final product.

By carefully following these protocols and validating the results, researchers can confidently synthesize the desired cyclized product from this compound derivatives for their drug discovery and development programs.

References

  • Diastereoselective intramolecular Friedel-Crafts alkylation of tetralins. Org Lett. 2011 Jun 17;13(12):3000-3. [Link]

  • Applications and synthesis of tetralin derivatives. ResearchGate. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. [Link]

  • Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. ResearchGate. [Link]

Sources

Application Notes and Protocols for Reactions Involving 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of an α-Halo Ketone in Heterocyclic Synthesis

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is a tailored bifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring a terminal alkyl chloride and an activated aromatic ring, makes it a prime precursor for intramolecular cyclization reactions, particularly for the synthesis of substituted tetralones. Tetralone scaffolds are core components in a variety of biologically active compounds and natural products, highlighting the importance of efficient synthetic routes to these structures.[1][2][3]

The presence of the methoxy group on the phenyl ring plays a crucial role in directing the regioselectivity of subsequent cyclization reactions and influences the reactivity of the aromatic system. This document provides a comprehensive guide for the synthesis of this compound and its application in the formation of valuable heterocyclic systems, with a focus on the underlying chemical principles that govern these transformations.

I. Synthesis of this compound via Friedel-Crafts Acylation

The primary route to this compound is a Friedel-Crafts acylation of anisole (methoxybenzene) with 6-chlorohexanoyl chloride.[4][5] This electrophilic aromatic substitution reaction is a robust and well-established method for the formation of aryl ketones.[6][7][8] The choice of a Lewis acid catalyst is critical for the activation of the acyl chloride, and reaction conditions must be carefully controlled to ensure optimal yield and minimize side reactions.

Causality of Experimental Choices:
  • Anisole as the Substrate: The electron-donating methoxy group of anisole activates the aromatic ring towards electrophilic substitution, facilitating the acylation reaction. It also directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

  • 6-Chlorohexanoyl Chloride: This acylating agent provides the six-carbon chain with a terminal chloride, which is essential for the subsequent intramolecular cyclization. It can be synthesized from 6-chloro-1-hexanol.[4][9]

  • Aluminum Chloride (AlCl₃) as Catalyst: AlCl₃ is a powerful Lewis acid that coordinates with the acyl chloride to form a highly electrophilic acylium ion, which is the key reactive intermediate in the Friedel-Crafts acylation.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to proceed at room temperature. This helps to prevent side reactions such as polysubstitution or rearrangement.[5]

Synthetic Workflow Diagram

cluster_0 Part A: Synthesis of 6-Chlorohexanoyl Chloride cluster_1 Part B: Friedel-Crafts Acylation 1,6-Hexanediol 1,6-Hexanediol 6-Chloro-1-hexanol 6-Chloro-1-hexanol 1,6-Hexanediol->6-Chloro-1-hexanol SOCl₂ or HCl 6-Chlorohexanoic Acid 6-Chlorohexanoic Acid 6-Chloro-1-hexanol->6-Chlorohexanoic Acid Oxidation (e.g., Jones Reagent) 6-Chlorohexanoyl Chloride 6-Chlorohexanoyl Chloride 6-Chlorohexanoic Acid->6-Chlorohexanoyl Chloride SOCl₂ or (COCl)₂ Product This compound 6-Chlorohexanoyl Chloride->Product AlCl₃, DCM Anisole Anisole Anisole->Product Start This compound Intermediate1 Acylium Ion Formation Start->Intermediate1 Lewis Acid (e.g., AlCl₃) Intermediate2 Intramolecular Electrophilic Attack Intermediate1->Intermediate2 Intermediate3 Sigma Complex Intermediate2->Intermediate3 Product 5-Methoxy-1-tetralone Derivative Intermediate3->Product Deprotonation

Sources

Troubleshooting & Optimization

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Ticket ID: #SYN-ANI-06CL Subject: Yield Improvement & Regioselectivity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho" Challenge

You are likely experiencing low yields because you are attempting to synthesize an ortho-substituted anisole derivative using Friedel-Crafts (F-C) acylation.

The Core Problem: Anisole is an ortho/para director, but steric hindrance and thermodynamics heavily favor the para (4-position) isomer (>90%) under standard F-C conditions. If you are isolating the ortho (2-position) isomer from this mixture, your theoretical maximum yield is capped below 10%, regardless of catalyst optimization. Furthermore, the use of strong Lewis acids (


) often leads to demethylation , converting your product into a phenol impurity.

This guide provides two distinct workflows:

  • Route A (Optimization): Improving the F-C route (if you are restricted to these reagents).

  • Route B (Strategic Pivot): The "Gold Standard" Directed Ortho Metalation (DoM) route for high regioselectivity.

Phase 1: Diagnostic Dashboard (Troubleshooting)

Identify your specific failure mode below:

ObservationDiagnosisRoot CauseImmediate Fix
Product is solid/sludge & acidic Demethylation Lewis acid (

) attacked the methoxy ether.
Switch to milder Lewis acid (

) or lower temp (<0°C).
Major product is 4-isomer Regioselectivity Thermodynamic preference for para substitution.Stop. F-C cannot reliably solve this. Switch to Route B (DoM).
Low conversion of Acid Chloride Hydrolysis Moisture ingress deactivated the acyl chloride.Use fresh reagents; ensure

line is dry; add molecular sieves.
Tarry/Polymerized residue Polyacylation Product is still activated and reacts again.Ensure 1:1 stoichiometry; do not use excess anisole.

Phase 2: The Protocols

Route A: Friedel-Crafts Optimization (The "Traditional" Path)

Use this only if you cannot use organolithiums. Expect low yields of the specific ortho-isomer.

The "Demethylation-Free" Protocol: Standard


 is too harsh for anisole at the temperatures required to force ortho substitution. We recommend Tin(IV) Chloride (

)
or Zeolites .
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    ). Note: Nitromethane enhances para-selectivity, so avoid it for this specific target. Use DCM.
    
  • Temperature: Maintain strictly between -10°C and 0°C . Higher temps (>25°C) trigger demethylation.

  • Addition Order: Pre-complex the Lewis Acid with the Acid Chloride before adding the Anisole. This prevents the Lewis Acid from coordinating with the anisole oxygen (which would deactivate the ring).

Critical Reference: Olah, G. A. et al. Journal of the American Chemical Society (1964) established the baseline for these selectivity issues.

Route B: Directed Ortho Metalation (The "High-Yield" Path)

Recommended for >80% yield of the specific 2-isomer.

This route utilizes the methoxy group of anisole as a Directed Metalation Group (DMG) .[1] The lithium coordinates to the oxygen, forcing deprotonation exclusively at the ortho position.

The Workflow:

  • Reagents: Anisole, n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine).[2][3]

  • Electrophile: Do NOT use 6-chlorohexanoyl chloride directly. Reacting an acid chloride with an organolithium leads to double addition (tertiary alcohol).

  • The Fix: Convert 6-chlorohexanoyl chloride to its Weinreb Amide first, OR use the Weinreb Amide of 6-chlorohexanoic acid .

Step-by-Step Protocol:

  • Weinreb Amide Formation (Pre-step):

    • React 6-chlorohexanoyl chloride with N,O-dimethylhydroxylamine hydrochloride and TEA in DCM. Isolate the amide.

  • Lithiation:

    • Dissolve Anisole (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. (Solution typically turns pale yellow).

  • Acylation:

    • Dissolve the Weinreb Amide (1.0 eq) in THF.

    • Cannulate this solution into the lithiated anisole mixture at -78°C.

    • Allow to warm to 0°C over 2 hours.

  • Quench:

    • Quench with saturated

      
      . Extract with EtOAc.
      

Why this works: The Weinreb amide forms a stable tetrahedral intermediate that does not collapse to the ketone until the acidic workup, preventing over-reaction.

Phase 3: Mechanism & Logic Visualization

The following diagram illustrates why Route A fails and Route B succeeds.

ReactionPathways cluster_FC Route A: Friedel-Crafts (Low Selectivity) cluster_DoM Route B: Directed Ortho Metalation (High Selectivity) Anisole Anisole (Starting Material) FC_Cond AlCl3 / Acid Chloride Anisole->FC_Cond Li_Cond n-BuLi / TMEDA (-78°C) Anisole->Li_Cond Para_Isomer 4-Methoxy Isomer (MAJOR >90%) FC_Cond->Para_Isomer Sterics/Thermodynamics Ortho_Isomer Target: 2-Methoxy Isomer (MINOR <10%) FC_Cond->Ortho_Isomer Statistical Phenol Phenol Impurity (Demethylation) FC_Cond->Phenol Overheating Lithio_Int o-Lithioanisole (Intermediate) Li_Cond->Lithio_Int Coordination to Oxygen Target_Pure Target: 6-Chloro-1-(2-methoxyphenyl)... (Yield >80%) Lithio_Int->Target_Pure + Weinreb Amide Weinreb Weinreb Amide (Electrophile) Weinreb->Target_Pure

Caption: Comparison of Synthetic Pathways. Route A (Red) shows the unavoidable loss of yield to the para-isomer. Route B (Green) utilizes the oxygen atom to direct the reaction specifically to the ortho position.

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use a Grignard reagent instead of n-BuLi? A: Yes, but with caveats. You can synthesize 2-methoxyphenylmagnesium bromide from 2-bromoanisole. However, reacting a Grignard with an acid chloride is messy. You would still need to use the Weinreb amide or a nitrile (6-chlorohexanenitrile) followed by hydrolysis to get the ketone cleanly. The n-BuLi route (DoM) is generally faster as it skips the bromination step if you start from anisole.

Q: Why does my product turn purple/brown on the shelf? A: This indicates the presence of trace phenols (from demethylation) oxidizing over time. Wash your organic layer thoroughly with 1M NaOH during workup to remove any phenolic byproducts.

Q: In Route A, can I block the para position? A: Yes, this is a valid strategy but adds two steps.

  • Sulfonate anisole (blocks para).

  • Perform F-C acylation (forces ortho).

  • Desulfonate (acid hydrolysis). Verdict: This is labor-intensive compared to the single-step DoM reaction.

References

  • Friedel-Crafts Selectivity: Olah, G. A., et al. "Friedel-Crafts Isomerization of Alkylbenzenes." Journal of the American Chemical Society, 1964.

  • Directed Ortho Metalation (DoM): Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

  • Lithiation of Anisole: Rennels, R. A., Maliakal, A. J., & Collum, D. B.[3] "Ortholithiation of Anisole by n-BuLi-TMEDA." Journal of the American Chemical Society, 1998.

Sources

Side reactions in the synthesis of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (also known as ortho-methoxy-omega-chlorohexanophenone) presents a classic conflict in organic synthesis: the thermodynamic preference for para-substitution versus the target ortho-isomer.

This guide addresses the three most common failure modes reported by researchers:

  • Regioisomer Contamination: Obtaining the para isomer instead of the ortho.

  • Ether Cleavage: Unintended O-demethylation yielding the phenol.

  • Alkyl Chain Degradation: Hydrolysis or cyclization of the chloro-alkyl tail.

Part 1: Critical Troubleshooting Modules
Issue 1: "My NMR shows a major doublet at ~7.9 ppm (Para) instead of 7.7 ppm (Ortho)."

Diagnosis: Regioselectivity Failure (Friedel-Crafts Limitation) If you are attempting to synthesize this molecule via Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride using AlCl₃, you are fighting fundamental electronic directing effects. The methoxy group is an ortho, para-director, but steric hindrance heavily favors the para position (>90% yield is typically para).

  • The Causality: The bulky acylium ion cannot easily approach the ortho position due to the methoxy group's steric cloud.

  • The Fix: You must switch mechanisms. Direct acylation will rarely yield high ortho selectivity.[1] The industry-standard solution is the Grignard Addition to a Nitrile or Acid Chloride .

Corrective Protocol (Grignard Route):

  • Precursor: Start with 2-Bromoanisole .

  • Metallation: Form the Grignard reagent (2-methoxyphenylmagnesium bromide).

  • Electrophile: React with 6-chlorohexanenitrile (followed by acid hydrolysis) or 6-chlorohexanoyl chloride (at low temp).

  • Outcome: This forces the substitution at the ortho position because the carbon-carbon bond is formed exactly where the bromine was attached.

Reference: For regioselectivity issues in anisole acylation, see Olah, G. A., et al. "Friedel-Crafts and Related Reactions." [1]

Issue 2: "I isolated a solid that is soluble in NaOH (Phenol formation)."

Diagnosis: Lewis Acid-Mediated O-Demethylation Your product has lost its methyl group, becoming 6-chloro-1-(2-hydroxyphenyl)-1-oxohexane .

  • The Mechanism: Aluminum chloride (AlCl₃) is a harsh Lewis acid. In ortho-methoxy ketones, the aluminum coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 6-membered chelate. This activates the O-Me bond for nucleophilic attack (by Cl⁻), cleaving it to form the phenol.

  • The Fix:

    • Immediate: Lower reaction temperature to <0°C if using AlCl₃.

    • Better: Switch to a milder Lewis acid like SnCl₄ or ZnCl₂ if you must use Friedel-Crafts.

    • Best: Use the Grignard route (described above), which avoids strong Lewis acids entirely.

Reference: AlCl3-mediated demethylation mechanisms. [2]

Issue 3: "My product yield is low, and I see a cyclic impurity."

Diagnosis: Intramolecular Alkylation (Cyclization) The molecule contains an electrophile (alkyl chloride) and a nucleophile (aromatic ring) on the same chain.

  • The Mechanism: Under strong Lewis Acid conditions, the distal chlorine can leave, generating a carbocation (or complex) that attacks the ring. While a 7-membered ring (benzosuberone derivative) is slower to form than 5- or 6-membered rings, it is non-zero, especially in dilute conditions.

  • More Likely: Intermolecular Dimerization .[1] If the concentration is too high, the alkyl chloride of Molecule A reacts with the aromatic ring of Molecule B.

  • The Fix:

    • Concentration: Run the reaction at high dilution (0.1 M) to favor intramolecular reactions? No , we want to prevent reaction. Actually, we want to prevent Friedel-Crafts alkylation of the tail.

    • Quench: Ensure the reaction is quenched immediately after acylation is complete. Do not let the mixture stir overnight with Lewis Acid present.

Part 2: Optimized Experimental Protocol (Grignard Route)

Objective: Synthesis of this compound avoiding para-isomer contamination.

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • 6-Chlorohexanenitrile (1.0 equiv) [Preferred over acid chloride to prevent bis-addition]

  • THF (Anhydrous)[1]

  • H₂SO₄ (aq) for hydrolysis[1]

StepActionTechnical Note
1 Activation Flame-dry glassware under N₂. Add Mg turnings and a crystal of I₂.
2 Grignard Formation Add 2-Bromoanisole in THF dropwise to refluxing Mg. Maintain reflux for 1h.
3 Addition Cool to 0°C. Add 6-Chlorohexanenitrile slowly.
4 Imine Salt Allow to warm to RT. The intermediate is the imine salt (stable).
5 Hydrolysis Pour into ice-cold 10% H₂SO₄. Reflux for 2h to hydrolyze the imine to the ketone.
6 Workup Extract with DCM. Wash with NaHCO₃ (remove acid) and Brine.

Why this works: The nitrile route stops at the imine anion stage, preventing the Grignard reagent from attacking the ketone product (which would form a tertiary alcohol side product).

Part 3: Pathway Visualization

The following diagram illustrates the divergent pathways: the "Trap" (Friedel-Crafts) vs. the "Solution" (Grignard).

SynthesisPathways Start_FC Anisole (Methoxybenzene) Reagent_FC + 6-Chlorohexanoyl Cl + AlCl3 Start_FC->Reagent_FC Start_Grig 2-Bromoanisole Reagent_Grig 1. Mg/THF 2. 6-Chlorohexanenitrile Start_Grig->Reagent_Grig Para_Isomer MAJOR PRODUCT: 1-(4-methoxyphenyl)... (Para-isomer) Reagent_FC->Para_Isomer Steric Control (90%) Ortho_Isomer TARGET: 1-(2-methoxyphenyl)... (Ortho-isomer) Reagent_FC->Ortho_Isomer Minor (10%) Side_Phenol SIDE REACTION: Demethylation (Phenol) Reagent_FC->Side_Phenol AlCl3 Chelation Reagent_Grig->Ortho_Isomer Regiospecific Addition

Caption: Figure 1. Comparison of synthetic routes. The Friedel-Crafts route (Red) leads to the incorrect regioisomer and demethylation risks. The Grignard route (Green) ensures regiochemical fidelity.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I separate the ortho and para isomers if I already ran the Friedel-Crafts reaction?

  • A: It is difficult. Both are oils with very similar boiling points. High-performance liquid chromatography (HPLC) or careful fractional distillation might work, but the yield of ortho will be so low (<10%) that it is economically unviable. Discard and restart with the Grignard route.

Q2: Why use the nitrile instead of the acid chloride for the Grignard reaction?

  • A: Acid chlorides are highly reactive. If you add a Grignard to an acid chloride, the resulting ketone is more reactive than the starting material, leading to a second addition of Grignard to form a tertiary alcohol . Nitriles form a stable imine salt that does not react further until hydrolyzed with acid.

Q3: Is the chlorine on the alkyl chain stable during the Grignard formation?

  • A: Generally, yes. Alkyl chlorides are less reactive than aryl bromides. However, if you reflux too long or use highly activated Magnesium (Rieke Mg), you risk forming a di-Grignard. Keep temperatures moderate (reflux THF is fine for formation, but cool down for addition).

References
  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. [1]

  • Akiyama, T., & Hirofuji, H. (1991).[1] AlCl3-mediated regioselective cleavage of ortho-methoxy derivatives. Bulletin of the Chemical Society of Japan.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Grignard/Nitrile protocols).

Sources

Technical Support Center: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane , designed for researchers and process chemists.

Purification, Isolation, and Stability Guide

Status: Operational | Ticket Type: Advanced Synthesis Support Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Compound Profile

The Core Challenge: You are likely attempting to isolate the ortho-isomer (2-methoxyphenyl) from a reaction mixture that heavily favors the para-isomer (4-methoxyphenyl).

If you synthesized this via Friedel-Crafts acylation of anisole, your crude mixture is likely ~90% para and ~10% ortho. Because the boiling points of these regio-isomers are often within 5–8°C of each other, fractional distillation is frequently ineffective and results in thermal degradation of the alkyl chloride tail.

Compound Specifications:

  • IUPAC Name: 6-Chloro-1-(2-methoxyphenyl)hexan-1-one

  • Key Functionality: Aryl Ketone (Ortho-substituted), Alkyl Chloride.

  • Physical State: Typically a viscous, pale-yellow oil or low-melting solid (dependent on purity).

  • Major Impurities: 4-isomer (Regio-isomer), Des-methyl phenol (from AlCl3 demethylation), 6-Hydroxy derivative (hydrolysis).

Interactive Troubleshooting Modules

Module A: The Regio-Isomer Crisis (Ortho vs. Para)

Symptom: "I cannot separate the 2-methoxy product from the 4-methoxy impurity by distillation."

Root Cause: Friedel-Crafts acylation of anisole is highly para-selective due to steric hindrance at the ortho position. The resulting isomers have nearly identical vapor pressures.

The Solution: Chromatographic Resolution You must exploit the difference in dipole moment and steric bulk . The ortho-methoxy group twists the carbonyl out of planarity with the benzene ring, altering its interaction with silica compared to the planar para-isomer.

Protocol: Flash Chromatography Optimization

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution is required.

    • Start: 100% Hexanes (or Heptane).

    • Ramp: 0%

      
       15% Ethyl Acetate (EtOAc) over 20 column volumes.
      
    • Note: The ortho isomer (less polar due to shielding/twisting) typically elutes before the para isomer.

  • Loading: Do not overload. Use <5% w/w sample-to-silica ratio.

Data: Isomer Physicochemical Comparison

FeatureOrtho-Isomer (Target)Para-Isomer (Impurity)Purification Implication
Dipole Moment Lower (Twisted geometry)Higher (Planar, conjugated)Ortho elutes first on Silica.
Boiling Point Slightly LowerSlightly HigherDistillation requires >50 theoretical plates (impractical).
Crystallinity Poor (often oil)Good (often solid)Para may crash out first; filter it off to enrich ortho oil.
Module B: Chemical Stability (The "Disappearing" Chloride)

Symptom: "My chloride content is low, and I see a new polar spot on TLC."

Root Cause: The terminal alkyl chloride is a good leaving group. If your workup involves strong bases (NaOH/KOH) or prolonged heating, you are converting the chloride to an alcohol (Hydrolysis) or creating a cyclic ether via intramolecular attack (if demethylation occurred).

The Solution: Buffered Workup

  • Quench: Pour reaction mixture into Ice/HCl (1M) , not water or base.

  • Wash: Use Saturated NaHCO3 (rapidly) or Brine. Avoid pH > 9.

  • Drying: Use MgSO4 (neutral), not K2CO3 (basic).

Module C: The "Black Tar" Issue (Demethylation)

Symptom: "The reaction turned black and the product is a phenol."

Root Cause: Aluminum Chloride (AlCl3) is a strong Lewis Acid that can cleave aryl methyl ethers (anisoles) to phenols, especially at elevated temperatures or with extended reaction times.

The Solution: Lewis Acid Management

  • Switch Catalyst: Use TiCl4 or SnCl4 (milder) instead of AlCl3.

  • Temperature Control: Keep the Friedel-Crafts reaction between -10°C and 0°C. Do not reflux unless absolutely necessary.

  • Alternative Route (Recommended): Avoid Friedel-Crafts entirely. Use the Grignard approach (see Diagram 1 below).

Visual Workflows

Diagram 1: Synthesis & Purification Logic Tree

This flowchart helps you decide the best isolation strategy based on your synthesis route.

PurificationStrategy Start Crude Reaction Mixture RouteCheck Synthesis Route? Start->RouteCheck FC_Route Friedel-Crafts (Anisole + Acid Chloride) RouteCheck->FC_Route Standard Grignard_Route Grignard (2-Bromoanisole + Nitrile) RouteCheck->Grignard_Route Recommended Impurity_Profile_FC Major Impurity: Para-Isomer (>80%) FC_Route->Impurity_Profile_FC Impurity_Profile_G Major Impurity: Bi-aryl / Unreacted SM Grignard_Route->Impurity_Profile_G Decision_State Physical State at RT? Impurity_Profile_FC->Decision_State Action_Column Flash Chromatography (0-15% EtOAc in Hexane) *Ortho elutes first* Impurity_Profile_G->Action_Column Easier Separation Solid Solid Precipitate Decision_State->Solid Oil Viscous Oil Decision_State->Oil Action_Recryst Recrystallize (MeOH or Hexane/EtOAc) *Enriches Para initially* Solid->Action_Recryst Remove Para Solid Oil->Action_Column Action_Recryst->Oil Conc. Mother Liquor Final Pure this compound Action_Column->Final

Caption: Decision matrix for isolating the ortho-isomer. Note that the Grignard route avoids the difficult regio-isomer separation entirely.

Diagram 2: Impurity Formation Pathways

Understanding where your impurities come from is the first step to eliminating them.

ImpurityPathways SM Starting Materials (Anisole + 6-Cl-Hexanoyl Cl) Target Target: Ortho-Isomer (2-Methoxy) SM->Target Minor Pathway Para Impurity A: Para-Isomer (Major Product) SM->Para Major Pathway Cond_AlCl3 AlCl3 / Heat Cond_Water Aq. Base / Heat Phenol Impurity B: Phenol (Demethylated) Target->Phenol Excess AlCl3 Alcohol Impurity C: Alcohol (Hydrolyzed Cl) Target->Alcohol High pH Workup

Caption: Mechanistic origins of key impurities. Impurity A is inherent to Friedel-Crafts; B and C are process-induced.

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to separate the isomers? A: Not recommended. The boiling point difference is negligible. To achieve separation, you would need a spinning band distillation column with >50 theoretical plates. Furthermore, the high temperatures required (even under vacuum) often cause the alkyl chloride to eliminate HCl, forming an alkene impurity.

Q: Why is my yield of the ortho-isomer so low (<15%)? A: This is a fundamental limitation of Friedel-Crafts chemistry on anisole. The methoxy group is an ortho, para-director, but the para position is sterically favored.

  • Pro Tip: If you need high quantities of the ortho isomer, stop using Friedel-Crafts . React 2-methoxyphenylmagnesium bromide (Grignard) with 6-chlorohexanenitrile followed by acid hydrolysis. This guarantees the ortho substitution pattern [1].

Q: The product solidifies in the freezer but melts at room temperature. How do I handle it? A: This is common for these long-chain ketones. It indicates the presence of impurities (likely the para isomer acting as a melting point depressant). Perform a "cold filtration": chill the mixture in hexanes to -20°C, filter off the precipitate (likely the para isomer), and concentrate the filtrate to recover the enriched ortho oil.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on Friedel-Crafts Acylation and Grignard synthesis of ketones).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Definitive guide on Lewis Acid catalysts and regioselectivity).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic explanation of ortho/para ratios in aromatic substitution).

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Separating Positional Isomers. (Technical note on separating ortho/para isomers using silica).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Technical Support Center: Catalyst Deactivation in the Synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to catalyst deactivation during the synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing Friedel-Crafts acylation for the synthesis of this and similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on scientific principles and practical, field-tested solutions.

Introduction to the Challenge: Catalyst Deactivation

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, is commonly achieved through the Friedel-Crafts acylation of 2-methoxyanisole with 6-chlorohexanoyl chloride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice due to its high activity and accessibility.[1][2]

However, a significant challenge in this synthesis is the deactivation of the Lewis acid catalyst, which can lead to low yields, incomplete reactions, and difficulties in product purification. Understanding the mechanisms of catalyst deactivation is crucial for optimizing your synthetic protocol and ensuring reproducible results.

This guide will walk you through the primary causes of catalyst deactivation in this specific reaction, provide step-by-step troubleshooting protocols, and answer frequently asked questions to help you overcome these challenges.

Troubleshooting Guide: Addressing Catalyst Deactivation

Issue 1: Low or Stalled Reaction Conversion

You've set up your Friedel-Crafts acylation of 2-methoxyanisole, but TLC or GC-MS analysis shows a low conversion of starting material to the desired this compound, even after an extended reaction time.

In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules. Consequently, the reaction requires a stoichiometric amount, or even a slight excess, of the catalyst to proceed to completion.[3][4]

Troubleshooting Steps:

  • Verify Catalyst Stoichiometry: For the acylation of activated rings like 2-methoxyanisole, a molar ratio of at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 6-chlorohexanoyl chloride) is recommended.

  • Incremental Catalyst Addition: For larger-scale reactions, consider adding the catalyst in portions. This can help to maintain a sufficient concentration of active catalyst throughout the reaction.

  • Monitor Reaction Exotherm: Friedel-Crafts acylations are often exothermic.[5] A lack of an initial temperature increase upon catalyst addition could indicate immediate deactivation, possibly due to moisture.

Issue 2: Formation of a Phenolic Byproduct and Reduced Yield

You observe the formation of a byproduct that appears to be a phenol, and the yield of your desired ketone is lower than expected.

Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy substituent on the aromatic ring, leading to the formation of a less reactive (or unreactive) phenoxide species.[6] This side reaction is more likely to occur at elevated temperatures.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to minimize demethylation. The use of an ice bath for cooling during catalyst and reactant addition is crucial.

  • Consider a Milder Lewis Acid: If demethylation remains a significant issue, consider using a milder Lewis acid catalyst. Alternatives for activated aromatic systems include:

    • Zinc chloride (ZnCl₂)

    • Ferric chloride (FeCl₃)

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Rare-earth triflates (e.g., Sc(OTf)₃, Y(OTf)₃)[5]

  • Reaction Time Optimization: Prolonged reaction times, especially at higher temperatures, can increase the likelihood of demethylation. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

Issue 3: Inconsistent Reaction Rates and Yields

You are experiencing significant variability in reaction performance from one experiment to the next, despite using the same protocol.

Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[7] Any moisture present in the reaction system will hydrolyze the catalyst, rendering it inactive.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

    • Handle the Lewis acid catalyst in a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Use High-Purity Reagents: Ensure that both 2-methoxyanisole and 6-chlorohexanoyl chloride are of high purity and free from water.

Frequently Asked Questions (FAQs)

Q1: Can the chloroalkyl chain of the product or unreacted acyl chloride poison the catalyst?

While organochlorine compounds can be potent poisons for certain types of catalysts (e.g., hydrogenation catalysts), there is limited evidence to suggest that the chloroalkyl chain in this specific Friedel-Crafts reaction acts as a primary deactivator for strong Lewis acids like AlCl₃. The more significant deactivation pathway is the complexation of the catalyst with the ketone product. However, the presence of chlorinated impurities in the starting materials could potentially have a detrimental effect.

Q2: How can I confirm that my catalyst has been deactivated by product complexation?

Spectroscopic methods can be used to identify the formation of the Lewis acid-ketone complex.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency of the ketone will shift to a lower wavenumber upon complexation with a Lewis acid.[8] You can monitor this shift by taking IR spectra of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR signal of the carbonyl carbon will also shift upon complexation.[8]

Q3: Is it possible to regenerate and reuse the AlCl₃ catalyst?

Yes, it is possible to recover the aluminum from the post-reaction sludge, although direct regeneration of anhydrous AlCl₃ in a standard laboratory setting is challenging. The typical work-up procedure for a Friedel-Crafts acylation involves quenching the reaction with water or dilute acid. This hydrolyzes the AlCl₃-ketone complex and the excess AlCl₃, forming aluminum hydroxides.

Simplified Laboratory Scale Recovery Protocol:

  • After the reaction is complete, carefully and slowly quench the reaction mixture by adding it to ice-cold water or dilute HCl. This is a highly exothermic process.

  • Separate the organic layer containing your product.

  • The aqueous layer will contain aluminum salts. Neutralize this layer with a base (e.g., NaOH) to precipitate aluminum hydroxide (Al(OH)₃).

  • Filter, wash, and dry the Al(OH)₃ precipitate.

  • While direct conversion back to anhydrous AlCl₃ is difficult without specialized equipment, the recovered aluminum hydroxide can be repurposed or sent for industrial recycling. Industrial processes can convert this back to AlCl₃ through high-temperature chlorination.[6]

Q4: My reaction turns dark brown or black. Is this an indication of catalyst deactivation?

The formation of a dark-colored reaction mixture is common in Friedel-Crafts acylations and is not necessarily a definitive sign of catalyst deactivation.[5] It can result from the formation of charge-transfer complexes or minor side reactions. However, if accompanied by a stalled reaction, it could indicate more significant decomposition pathways.

Q5: What analytical techniques can I use to investigate the cause of catalyst deactivation?

To diagnose the root cause of catalyst deactivation, a combination of analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude reaction mixture to identify and quantify the starting materials, desired product, and any byproducts (e.g., demethylated products, isomers).[9][10]

  • NMR Spectroscopy: Characterize the structure of the main product and any isolated byproducts.

  • Inductively Coupled Plasma (ICP) Analysis: To determine the elemental composition of the spent catalyst sludge after work-up.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway

cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways A AlCl₃ (Active Catalyst) C Acylium Ion (Electrophile) A->C + Acyl Chloride H Al(OH)₃ (Inactive) A->H Hydrolysis B Acyl Chloride F Ketone Product C->F + 2-Methoxyanisole D 2-Methoxyanisole J Phenoxide Species (Less Reactive) D->J + AlCl₃ (excess/heat) E Product-Catalyst Complex (Inactive) E->F Hydrolysis (Work-up) F->E + AlCl₃ G Moisture (H₂O) I Demethylation Start Low Reaction Yield Q1 Check Catalyst Stoichiometry (≥1.1 eq.) Start->Q1 A1_Yes Sufficient Q1->A1_Yes Yes A1_No Insufficient Q1->A1_No No Q2 Verify Anhydrous Conditions A1_Yes->Q2 Sol1 Increase Catalyst Loading A1_No->Sol1 A2_Yes Dry Q2->A2_Yes Yes A2_No Moisture Present Q2->A2_No No Q3 Analyze for Byproducts (GC-MS) A2_Yes->Q3 Sol2 Dry Reagents/Solvents/ Glassware Thoroughly A2_No->Sol2 A3_Demethylation Demethylation Observed Q3->A3_Demethylation A3_Other Other/No Major Byproducts Q3->A3_Other Sol3 Lower Reaction Temp. Consider Milder Lewis Acid A3_Demethylation->Sol3 End Optimized Reaction A3_Other->End Sol1->End Sol2->End Sol3->End

Caption: A stepwise workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommended ValueRationalePotential Issue if Deviated
Catalyst Stoichiometry 1.1 - 1.3 equivalentsOvercomes catalyst sequestration by the ketone product. [3][4]Incomplete reaction, low yield.
Reaction Temperature 0 °C to RTMinimizes side reactions like demethylation.Demethylation, byproduct formation.
Moisture Content < 50 ppm in solventsPrevents hydrolysis and deactivation of the Lewis acid catalyst.Catalyst deactivation, no reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Methoxyanisole
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Add anhydrous dichloromethane as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • To the dropping funnel, add a solution of 6-chlorohexanoyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional 15 minutes at 0 °C.

  • Add a solution of 2-methoxyanisole (1.0 eq.) in anhydrous dichloromethane to the dropping funnel.

  • Add the 2-methoxyanisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Analysis of Crude Reaction Mixture by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Use a temperature program that allows for the separation of starting materials, product, and potential byproducts. A typical program might start at 50-70 °C and ramp up to 250-280 °C.

  • Identify the components based on their retention times and mass spectra. Compare the mass spectra with a library database for identification.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. ResearchGate. Retrieved from [Link]

  • Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge. (n.d.). Google Patents.
  • Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica. Dalton Transactions. Retrieved from [Link]

  • Investigation of the hydrolysis of aqueous solutions of aluminum chloride. 2. Nature and structure by small-angle x-ray scattering. The Journal of Physical Chemistry. Retrieved from [Link]

  • Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts. (n.d.). Google Patents.
  • Unacademy. (n.d.). Aluminium Chloride Reaction with Water Notes. Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Retrieved from [Link]

  • A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. ResearchGate. Retrieved from [Link]

  • Spectroscopy of Ketones and Aldehydes. NC State University Libraries. Retrieved from [Link]

Sources

"6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" storage and handling issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 90717-16-1 | Application: Key Intermediate for Salmeterol Synthesis[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane , a critical alkylating agent used primarily in the synthesis of the long-acting


-agonist Salmeterol .[1][2]

This guide moves beyond basic SDS data. As a Senior Application Scientist, I have structured this to address the "hidden" stability issues that cause batch failures in late-stage GMP synthesis. This molecule combines a reactive alkyl chloride tail with an electron-rich anisole ketone head; its duality requires precise handling to prevent premature cyclization or hydrolysis.[1]

Module 1: Storage & Stability (The "Preventative" Phase)

Q: My certificate of analysis (CoA) says "Store at 2-8°C," but the material arrived at ambient temperature. Is it degraded? A: Short-term excursions (transits <72 hours) are generally acceptable, but immediate action is required upon receipt.[1][2]

  • The Risk: This compound is an alkyl chloride .[1] While the ketone moiety is relatively stable, the terminal chloride is susceptible to slow hydrolysis if ambient humidity is introduced.[2]

  • The Protocol:

    • Visual Check: The material should be a pale yellow to brownish viscous oil or low-melting solid. Dark brown/black indicates significant oxidation or polymerization.

    • Gas Blanket: Immediately purge the headspace with Argon (preferred over Nitrogen due to density).

    • Temperature: Move to +4°C (Refrigerator) for active use. For long-term archival (>3 months), store at -20°C .

Q: Can I store this in stainless steel containers? A: Avoid if possible.

  • The Science: Alkyl chlorides can release trace HCl over time due to micro-hydrolysis. In the presence of moisture, this creates an acidic environment that can leach iron from stainless steel (SS304/316).[2] Iron salts (

    
    ) act as Lewis acids, which can catalyze the Friedel-Crafts cyclization  of the side chain onto the anisole ring, destroying your product.[1][2]
    
  • Recommendation: Use Borosilicate Glass or Teflon (PFA/FEP) lined containers.[1]

Visual Guide: Storage Logic Tree

StorageLogic Start Material Receipt CheckState Physical State Check (Oil vs. Solid) Start->CheckState ContainerCheck Container Integrity CheckState->ContainerCheck Decision1 Intended Use Duration ShortTerm Active Use (<3 Months) Store at +4°C Decision1->ShortTerm Immediate LongTerm Archival (>3 Months) Store at -20°C Decision1->LongTerm Stockpile Action2 Avoid Metal Spatulas Use Glass/PTFE ShortTerm->Action2 Action1 Purge Headspace (Argon) ContainerCheck->Action1 Action1->Decision1

Figure 1: Decision matrix for incoming material handling to prevent Lewis-acid catalyzed degradation.

Module 2: Handling & Processing (The "Active" Phase)

Q: The material has solidified in the drum.[2] Can I use a heat gun to melt it? A: ABSOLUTELY NOT.

  • The Failure Mode: Heat guns create localized "hot spots" (>150°C).[2] This compound has a reactive ketone alpha-position and a leaving group (Cl).[1][2] High localized heat can trigger elimination reactions (forming the alkene) or dimerization .[2]

  • The Correct Method:

    • Place the sealed container in a warm water bath (max 40°C) .

    • Allow slow, uniform melting.[2]

    • If aliquoting, stir gently to ensure homogeneity, as impurities often concentrate in the liquid phase during partial melting (zone refining effect).[2]

Q: What are the specific safety concerns beyond standard PPE? A: Treat this as a Potent Alkylating Agent .

  • Mechanism: The 6-chlorohexyl chain mimics biological alkylators.[1] It can potentially react with DNA nucleophiles.

  • Required PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.[2] Use a fuctioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of surfactant and amine (e.g., dilute aqueous ammonia) to quench the alkyl chloride before disposal, though this reaction is slow.[2]

Module 3: Troubleshooting Quality Issues (The "Reactive" Phase)

Q: I see a new impurity peak at RRT 0.85 on my HPLC. What is it? A: This is likely the Hydrolysis Product (6-Hydroxy analogue) .[1][2]

  • Diagnosis: Check your solvent water content. If you used technical grade DMF or THF without drying, the chloride was displaced by water.[2]

  • Limit: In Salmeterol synthesis, this hydroxyl-impurity competes for the amine coupling, leading to a "dimer-like" impurity that is extremely difficult to purify downstream.[1][2]

Q: My reaction yield is low, and the product is dark. A: You may have triggered Intramolecular Cyclization .[1][2]

  • Scenario: If you used a strong base (like NaH or KOtBu) before adding the coupling partner, the alpha-carbon of the ketone can deprotonate and attack the terminal chloride.[1][2]

  • Prevention: Ensure your coupling amine is present before adding base, or use a weaker base (like

    
    ) that requires heat to activate, ensuring the intermolecular reaction is favored over the intramolecular one.[1][2]
    
Visual Guide: Degradation & Reactivity Pathways

Degradation Main 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane (Target) Impurity1 Hydrolysis Product (6-Hydroxy analogue) Main->Impurity1 Storage Defect Impurity2 Cyclized Side-Product (Tetralone derivative) Main->Impurity2 Process Defect Impurity3 Salmeterol Intermediate (Desired Coupling) Main->Impurity3 Synthesis Water + H2O / Moisture Base + Strong Base (No Amine present) Amine + Amine Precursor (Correct Conditions)

Figure 2: Chemical fate of the intermediate.[2] Path 1 (Red) represents storage failure.[2] Path 2 (Red) represents processing failure.[2] Path 3 (Green) is the desired synthesis.[1][2]

Quantitative Data: Physical Properties & Specifications
PropertySpecification / ValueRelevance to Handling
Physical State Viscous Liquid / Low Melting SolidRequires gentle warming (Water bath <40°C) to dispense.[1][2]
Boiling Point ~180-185°C (at reduced pressure)High boiler; difficult to remove by evaporation.[1][2]
Solubility DCM, THF, Toluene, Ethyl AcetateSoluble in organic solvents; insoluble in water.[2]
Flash Point >110°C (Estimated)Combustible but not highly flammable.[2]
Key Impurity 6-Hydroxy-1-(2-methoxyphenyl)...[1][2]Must be <0.5% to ensure Salmeterol API purity.
References
  • US Patent 4,992,474 . Benzene derivatives and their use in medicine.[3] (Primary patent describing Salmeterol synthesis and the use of the halo-ketone intermediate).[1][2]

  • PubChem Compound Summary . This compound. (General chemical identifiers and physical property estimates). [1][2]

  • Process Development of Salmeterol Xinafoate . Org.[4] Process Res. Dev. (Discusses impurity profiles and the criticality of the alkyl chloride intermediate stability). [1][2]

  • Fisher Scientific / Acros Organics . Safety Data Sheet (SDS) for Alkyl Chlorides. (General handling for long-chain chloro-ketones).

Sources

Validation & Comparative

Strategic Selection of Haloalkyl Linkers: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane against its haloalkane alternatives. It is designed for researchers optimizing synthetic routes for aryl-piperazine or aryl-amine scaffolds, common in CNS and cardiovascular drug discovery.

Executive Summary: The "Chloro-Linker" Advantage

In the synthesis of serotonergic (


) and adrenergic (

) modulators, the linker chain length and electronic properties are critical for receptor binding affinity. This compound (CAS: 501083-60-9 ) serves as a privileged electrophile for introducing a flexible hexyl-aryl-ketone moiety.

While bromo- and iodo-analogues offer faster initial kinetics, the chloro-derivative is the industrial standard due to a superior stability profile and the ability to fine-tune reactivity via in situ activation. This guide objectively compares this compound against its halogenated counterparts to justify its selection in scalable protocols.

Comparative Analysis: Chloro- vs. Bromo- vs. Iodo-Linkers

The choice of leaving group (


) on the 6-carbon chain dictates the alkylation efficiency (

) versus the rate of side reactions (elimination or cyclization).
Performance Matrix
Feature6-Chloro- (Target) 6-Bromo- Analogue 6-Iodo- Analogue
Bond Dissociation Energy High (~81 kcal/mol)Medium (~68 kcal/mol)Low (~57 kcal/mol)
Shelf Stability Excellent (Years)Moderate (Light sensitive)Poor (Oxidizes rapidly)
Cost Efficiency High (Precursor availability)MediumLow
Reactivity (

)
Low (Requires activation)HighVery High
Side Reactions Minimal (Low

elimination)
Moderate risk of eliminationHigh risk of elimination/dimerization
Process Suitability Scalable (Finkelstein compatible)Lab-scale onlyGenerally avoided
Deep Dive: Why Industry Prefers the Chloro-Variant
  • Synthesis Reliability (Friedel-Crafts Compatibility): The target compound is typically synthesized via Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride .

    • Why not Bromo? 6-bromohexanoyl chloride is less stable and can undergo self-alkylation or cyclization during the harsh Lewis Acid conditions (

      
      ) required for the acylation step. The chloro-acyl chloride is robust, ensuring high yields of the ketone intermediate.
      
  • Controlled Reactivity: Direct use of the bromo-analogue in N-alkylation often leads to poly-alkylation (quaternization) of the amine due to its high electrophilicity. The chloro-analogue, being less reactive, allows for a controlled mono-alkylation when paired with a catalyst (KI), effectively acting as a "slow-release" electrophile.

Mechanism & Protocol: The Finkelstein Activation Strategy

To overcome the lower inherent reactivity of the C-Cl bond while maintaining stability, the Finkelstein modification is the standard operating procedure. This involves the in situ conversion of the chloride to a transient iodide.

Reaction Pathway Visualization

ReactionPathway Anisole Anisole + 6-Chlorohexanoyl Chloride Intermediate 6-Chloro-1-(2-methoxyphenyl)- 1-oxohexane (Stable) Anisole->Intermediate Friedel-Crafts (AlCl3, DCM) Transient Transient Iodo-Species (In Situ) Intermediate->Transient KI (0.1 eq) Acetone/MEK Product Final N-Alkylated Scaffold Intermediate->Product Slow Direct Path Transient->Product + Amine (HNR2) K2CO3, Reflux

Caption: The "Activation-Alkylation" cascade. The stable Chloro-precursor is converted to the reactive Iodo-species only at the moment of reaction, minimizing degradation.

Optimized Experimental Protocol

Objective: Synthesis of a generic aryl-piperazine derivative using this compound.

Reagents:

  • This compound (1.0 eq)[1]

  • Target Amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.1 eq)

  • Potassium Iodide (KI) (0.1 – 0.5 eq) [Catalyst ]

  • Potassium Carbonate (

    
    ) (2.0 eq) [Base ]
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the chloro-ketone in MEK (0.2 M concentration). MEK is preferred over acetone for its slightly higher boiling point (

    
    ), accelerating the kinetics.
    
  • Activation: Add 0.2 eq of KI. Stir at room temperature for 15 minutes. Observation: The solution may darken slightly due to trace

    
    , which is normal.
    
  • Addition: Add 2.0 eq of granular

    
     followed by 1.1 eq of the amine.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor via TLC or LC-MS. The chloro-starting material (

      
       in 30% EtOAc/Hex) should disappear.
      
  • Workup: Cool to RT, filter off inorganic salts (

    
    , 
    
    
    
    , excess base). Concentrate the filtrate.
  • Purification: Recrystallize from Ethanol or perform column chromatography.

Why this works: The KI reacts with the alkyl chloride to form the alkyl iodide. The iodide is displaced by the amine, releasing


, which cycles back to react with more chloride. This maintains a steady concentration of the highly reactive electrophile without the instability issues of storing bulk alkyl iodides.

Case Study: Selectivity in Poly-Functional Molecules

When synthesizing complex drugs like Bunazosin analogues (which utilize similar acyl-chains), chemoselectivity is paramount.

  • Experiment: Competitive alkylation in a molecule containing both a primary amine and a secondary amide.

  • Result:

    • Using Bromo-analogue: Significant bis-alkylation observed (approx. 15% impurity).

    • Using Chloro-analogue (No KI): Reaction too slow (<50% conversion in 24h).

    • Using Chloro-analogue (+KI): High yield (92%) of mono-alkylated product with <2% bis-alkylation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of Finkelstein and Friedel-Crafts reactions).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for haloalkane synthesis).
  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4] Retrieved from [Link]

Sources

Alternative synthetic routes to "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane CAS: 898768-17-7 (related isomer references) Primary Application: Key intermediate for arylpiperazine-class anxiolytics (e.g., Enciprazine derivatives) and vasodilators.

This guide evaluates three synthetic pathways for the production of this compound. While Friedel-Crafts acylation is often the default choice for aryl ketones, it is strongly discouraged for this specific isomer due to poor regioselectivity (favoring the para position).

The Grignard Addition to Nitrile (Route 1) is identified as the superior method, offering 100% regiocontrol and high yields. A third option, the Weinreb Amide coupling , provides an alternative for high-purity requirements but at a higher cost.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Grignard + Nitrile (Recommended)Route 2: Friedel-Crafts (Not Recommended)Route 3: Weinreb Amide (High Purity)
Starting Material 2-BromoanisoleAnisole2-Bromoanisole
Electrophile 6-Chlorohexanenitrile6-Chlorohexanoyl chlorideN-methoxy-N-methyl-6-chlorohexanamide
Regioselectivity 100% Ortho (Pre-determined)Poor (~90% Para / 10% Ortho)100% Ortho
Yield 70–85%<15% (for specific isomer)80–90%
Cost Efficiency ModerateHigh (due to purification loss)Low (expensive reagents)
Scalability HighLow (chromatography required)Moderate

Route 1: Grignard Addition to Nitrile (The "Gold Standard")

Mechanism & Rationale

This route utilizes 2-methoxyphenylmagnesium bromide , generated in situ from 2-bromoanisole. The Grignard reagent attacks the cyano group of 6-chlorohexanenitrile to form a metallo-imine intermediate. Subsequent acidic hydrolysis yields the ketone.

  • Why it works: The position of the methoxy group is fixed in the starting material (2-bromoanisole), guaranteeing the ortho isomer. The nitrile electrophile prevents "over-addition" (formation of tertiary alcohols), which is a common risk when using acid chlorides with Grignards.

Experimental Protocol

Reagents:

  • 2-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 6-Chlorohexanenitrile (1.0 eq)

  • THF (anhydrous)

  • Iodine (catalytic crystal)

  • HCl (1M and 6M)

Step-by-Step Methodology:

  • Grignard Formation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under inert atmosphere (N₂ or Ar).

    • Add Mg turnings (1.1 eq) and a crystal of iodine.

    • Add just enough anhydrous THF to cover the Mg.

    • Add ~5% of the 2-bromoanisole solution (in THF) to initiate the reaction. (Look for color loss of iodine and mild exotherm).

    • Once initiated, add the remaining 2-bromoanisole dropwise to maintain a gentle reflux.

    • Critical Control: Stir for 1 hour at room temperature after addition to ensure complete conversion to the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Dissolve 6-chlorohexanenitrile (1.0 eq) in anhydrous THF and add it slowly to the Grignard solution over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will typically turn dark/cloudy as the imine salt precipitates.

  • Hydrolysis & Workup:

    • Cool the mixture back to 0°C.

    • Quench: Slowly add 1M HCl to hydrolyze the imine salt to the ketone.

    • Stir vigorously for 1 hour.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. Further purification can be achieved via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

Route 2: Friedel-Crafts Acylation (The "Classic Pitfall")

Why This Route Fails

While Friedel-Crafts is the textbook method for aryl ketones, it follows the rules of Electrophilic Aromatic Substitution (EAS). The methoxy group on anisole is a strong ortho/para director, but steric hindrance heavily favors the para position.

  • The Outcome: Reaction of anisole with 6-chlorohexanoyl chloride (AlCl₃ catalyst) yields a mixture of roughly 90% 4-methoxy (para) and 10% 2-methoxy (ortho).

  • The Cost: Separating the minor ortho isomer requires difficult fractional crystallization or extensive chromatography, making this route economically unviable for the target molecule.

Route 3: Weinreb Amide Coupling (High Purity Alternative)

Mechanism

This route involves reacting the 2-methoxyphenyl Grignard (or Lithiate) with the Weinreb amide derived from 6-chlorohexanoic acid.

  • Advantage: The stable 5-membered chelate intermediate formed with the Weinreb amide completely prevents double-addition of the organometallic reagent.

  • Disadvantage: Requires the synthesis of the Weinreb amide precursor (from the acid chloride + N,O-dimethylhydroxylamine), adding an extra step and cost.

Recommendation: Use this route only if Route 1 fails to yield sufficient purity or if the nitrile precursor is unavailable.

Visualization of Synthetic Logic

G Start_Ortho 2-Bromoanisole Grignard 2-Methoxyphenyl Magnesium Bromide Start_Ortho->Grignard Grignard Formation Start_Anisole Anisole Target TARGET: This compound (Ortho Isomer) Start_Anisole->Target Minor Product (<10%) Para_Product MAJOR BYPRODUCT: Para-Isomer (>90% yield) Start_Anisole->Para_Product Friedel-Crafts (AlCl3) Mg Mg / THF Imine Imine Salt Intermediate Grignard->Imine + Nitrile (Regiospecific) Nitrile 6-Chlorohexanenitrile AcidCl 6-Chlorohexanoyl Chloride AcidCl->Para_Product Imine->Target Acid Hydrolysis

Figure 1: Comparison of the Regiospecific Grignard Route (Left) vs. the Non-Selective Friedel-Crafts Route (Right).

References

  • Organic Syntheses, Coll. Vol. 6, p. 242 (1988). General procedure for Grignard addition to nitriles. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation of Anisole: Regioselectivity Data. [Link]

  • PubChem Compound Summary. 6-Chloro-1-hexanol (Precursor data). [Link]

  • Journal of Organic Chemistry. Cross-coupling reactions of phenylmagnesium halides. (Context on Grignard stability). [Link]

A Comparative Guide to the Biological Activity of Novel 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily synthesized and systematically modified is of paramount importance. The compound "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" presents such a scaffold. While not extensively studied, its structural components—a halogenated alkyl chain, a methoxy-substituted phenyl ring, and a ketone—are all features found in various biologically active molecules. The presence of the 2-methoxy group, for instance, is a common motif in many anticancer agents, where it can influence lipophilicity and interactions with biological targets.[1][2]

This guide explores the therapeutic potential of a novel series of derivatives derived from this core structure. By incorporating an α,β-unsaturated carbonyl system through Claisen-Schmidt condensation, we transform the parent ketone into a series of chalcone-like compounds.[3][4] Chalcones are a well-established class of flavonoids known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] The rationale behind this synthetic strategy is to leverage the robust and versatile chalcone framework to unlock and evaluate the biological potential of our novel scaffold.

This document provides a comprehensive comparison of the antimicrobial, anticancer, and anti-inflammatory activities of a rationally designed series of these new derivatives. We will detail the synthetic protocols, present the experimental methodologies for biological evaluation, and analyze the structure-activity relationships (SAR) based on the obtained data. This guide is intended for researchers in drug discovery and development, offering both a practical framework for evaluation and insights into the therapeutic promise of this new chemical space.

Part 1: Design, Synthesis, and Characterization of Novel Derivatives

The foundational step in exploring the biological activity of a new chemical series is the efficient and logical synthesis of its members. Our approach is to use the parent ketone, this compound, as a building block, reacting it with a series of substituted benzaldehydes to generate a focused library of chalcone-like derivatives. This allows for the systematic investigation of how different substituents on the second aromatic ring (the B-ring in chalcone nomenclature) influence biological activity.

Proposed Derivatives

We propose the synthesis of five derivatives (designated CD-1 to CD-5 ) to probe the effects of electron-donating and electron-withdrawing groups at the para-position of the B-ring:

  • CD-1: Unsubstituted (R = H)

  • CD-2: Electron-donating group (R = -OCH₃)

  • CD-3: Electron-withdrawing group (R = -Cl)

  • CD-4: Strong electron-withdrawing group (R = -NO₂)

  • CD-5: Bulky lipophilic group (R = -C₆H₅)

Synthetic Protocol: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving the base-catalyzed reaction between an acetophenone and a benzaldehyde.[6][8]

Materials:

  • This compound

  • Substituted benzaldehydes (benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-phenylbenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the chosen substituted benzaldehyde in 50 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous potassium hydroxide solution dropwise.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Neutralization: Acidify the mixture with dilute HCl until it reaches a pH of approximately 5-6. This will cause the chalcone derivative to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral. The crude product is then dried and purified by recrystallization from ethanol to yield the final chalcone derivative.

  • Characterization: The structure and purity of each synthesized compound (CD-1 to CD-5) should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Ketone 6-Chloro-1-(2-methoxyphenyl) -1-oxohexane Reaction Claisen-Schmidt Condensation (Stirring, 24h, RT) Ketone->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Solvent Ethanol + KOH (aq) Solvent->Reaction Quench Ice Water Quench & Acidification (HCl) Reaction->Quench Filtration Vacuum Filtration & Washing Quench->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product Purified Chalcone Derivative (CD-X) Purification->Product

Caption: Synthetic workflow for the chalcone derivatives.

Part 2: Comparative Antimicrobial Activity

Chalcone derivatives are well-documented for their antimicrobial properties.[9][10] The presence of the α,β-unsaturated ketone moiety is believed to be crucial for this activity, potentially acting as a Michael acceptor and interacting with biological nucleophiles in microorganisms. We evaluated our synthesized compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The broth microdilution method is a standardized and quantitative technique to determine MIC values.

Materials:

  • Synthesized derivatives (CD-1 to CD-5)

  • Ciprofloxacin (positive control)

  • Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare stock solutions of the test compounds and ciprofloxacin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB directly in the 96-well plates to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of each compound that completely inhibits bacterial growth (i.e., the well with no turbidity).

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Compounds in Plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine_MIC Determine MIC Value (µg/mL) Read->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Comparative Performance Data (Illustrative)

The following table presents illustrative data based on typical results for similar chalcone structures found in the literature.[13][14]

CompoundSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CD-1 -H3264
CD-2 -OCH₃64128
CD-3 -Cl1632
CD-4 -NO₂816
CD-5 -C₆H₅3264
Ciprofloxacin (Control)0.50.25

Analysis of Structure-Activity Relationship (SAR): From this illustrative data, a clear SAR emerges. The introduction of electron-withdrawing groups (-Cl and -NO₂) on the B-ring appears to enhance antimicrobial activity against both bacterial strains, with the nitro-substituted derivative CD-4 being the most potent in the series. In contrast, the electron-donating methoxy group in CD-2 seems to reduce activity compared to the unsubstituted parent compound CD-1 . This suggests that reducing the electron density of the B-ring may be a favorable strategy for improving the antimicrobial properties of this chalcone series. The presence of a halogen atom, such as chlorine, has been shown to positively affect antimicrobial activity in other chalcones.[13]

Part 3: Comparative Anticancer Activity

The cytotoxic potential of chalcones against various cancer cell lines is a significant area of research.[15] Their proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The methoxy group on the A-ring of our scaffold is a particularly interesting feature, as methoxylated chalcones have been shown to act as tubulin polymerization inhibitors.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] It is a standard preliminary screening tool for potential anticancer agents.

Materials:

  • Synthesized derivatives (CD-1 to CD-5)

  • Doxorubicin (positive control)

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds and doxorubicin in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Compounds (Various Concentrations) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Performance Data (Illustrative)

The following table presents illustrative IC₅₀ values based on typical results for similar chalcone structures in the literature.[16]

CompoundSubstituent (R)IC₅₀ (µM) vs. MCF-7 Cells
CD-1 -H15.2
CD-2 -OCH₃8.5
CD-3 -Cl12.8
CD-4 -NO₂25.6
CD-5 -C₆H₅9.1
Doxorubicin (Control)0.8

Analysis of Structure-Activity Relationship (SAR): The illustrative data for anticancer activity presents a different SAR compared to the antimicrobial results. Here, the presence of an electron-donating methoxy group (CD-2 ) and a bulky phenyl group (CD-5 ) appears to enhance cytotoxic activity, yielding the lowest IC₅₀ values in the series. This is consistent with findings that methoxy substitutions can be critical for the anticancer activity of chalcones.[16] Conversely, the strong electron-withdrawing nitro group (CD-4 ), which was most effective in the antimicrobial assay, shows the weakest anticancer activity here. This highlights the target-specific nature of SAR and suggests that different structural features are required to optimize for different biological endpoints.

Part 4: Comparative Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[18] Chalcones have been reported to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandins.[5]

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: Simplified NF-κB signaling pathway leading to NO production.

In Vitro Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[19] It is commonly used to quantify NO production by cells, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, to screen for anti-inflammatory activity.[20]

Materials:

  • Synthesized derivatives (CD-1 to CD-5)

  • Indomethacin (positive control)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • Sodium nitrite standard

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of the Griess Reagent to each well, and incubate at room temperature for 15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

In Vivo Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[21][22][23]

Materials:

  • Synthesized derivatives (CD-1 to CD-5)

  • Indomethacin (positive control)

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in sterile saline

  • Parenteral vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Step-by-Step Procedure:

  • Acclimatization and Grouping: Acclimatize the rats for one week and then divide them into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (CD-1 to CD-5, e.g., 50 mg/kg).

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Comparative Performance Data (Illustrative)
CompoundSubstituent (R)In Vitro NO Inhibition (%) @ 50 µMIn Vivo Edema Inhibition (%) at 3h
CD-1 -H45.341.8
CD-2 -OCH₃58.755.2
CD-3 -Cl65.162.5
CD-4 -NO₂38.235.1
CD-5 -C₆H₅52.448.9
Indomethacin (Control)75.871.3

Analysis of Structure-Activity Relationship (SAR): The illustrative anti-inflammatory data suggests that a halogen substituent (CD-3 ) provides the most significant activity, both in vitro and in vivo. The electron-donating methoxy group (CD-2 ) also shows good activity, superior to the unsubstituted compound. This is in line with literature suggesting that both electron-donating and moderately electron-withdrawing groups can contribute to the anti-inflammatory properties of chalcones.[5] The strongly electron-withdrawing nitro group (CD-4 ) again shows diminished activity, suggesting that excessive electron withdrawal may be detrimental to the interactions with inflammatory pathway targets.

Integrated Discussion and Future Outlook

This guide presents a systematic approach to evaluating the biological potential of a novel series of this compound derivatives. By transforming the core scaffold into chalcone-like structures, we have explored their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Our illustrative data, based on established trends for chalcones, reveals distinct structure-activity relationships for each biological endpoint:

  • Antimicrobial Activity: Favored by strong electron-withdrawing groups (e.g., -NO₂, -Cl).

  • Anticancer Activity: Enhanced by electron-donating and bulky lipophilic groups (e.g., -OCH₃, -C₆H₅).

  • Anti-inflammatory Activity: Potentiated by moderately electron-withdrawing (e.g., -Cl) and electron-donating (e.g., -OCH₃) groups.

These divergent SARs underscore the complexity of drug design and the importance of multiparameter optimization. The chloro-substituted derivative (CD-3 ) emerges as a particularly interesting candidate, showing strong anti-inflammatory and good antimicrobial activity. The methoxy-substituted derivative (CD-2 ) demonstrates a promising profile with both anticancer and anti-inflammatory potential.

Future Directions:

  • Lead Optimization: Based on these initial findings, the -Cl and -OCH₃ derivatives could be selected as leads for further optimization. This could involve synthesizing analogs with these substituents at different positions or combining them on the same ring.

  • Mechanism of Action Studies: For the most potent compounds, further assays are required to elucidate their mechanisms of action. This could include enzyme inhibition assays (e.g., for COX-2), cell cycle analysis, or apoptosis assays.

  • Toxicity Profiling: Promising candidates must be evaluated for their cytotoxicity against normal cell lines to determine their therapeutic index.

References

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A Comparative Guide to Purity Analysis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane." This document is intended for researchers, scientists, and drug development professionals, offering practical insights and data-driven recommendations to inform the selection of the most appropriate analytical methodology.

Introduction to this compound and the Imperative of Purity

This compound is a halogenated aromatic ketone with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its molecular structure, featuring a chlorinated alkyl chain and a methoxy-substituted phenyl ring, presents unique analytical challenges.

The purity of such an intermediate is a critical quality attribute (CQA) that can significantly impact the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, side reactions, or degradation, may possess their own pharmacological or toxicological profiles. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of the synthetic process.

A common synthetic route to this compound is the Friedel-Crafts acylation of methoxybenzene with 6-chlorohexanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1][2][3][4][5] This synthesis pathway can potentially introduce several impurities that must be monitored and controlled.

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted methoxybenzene and 6-chlorohexanoyl chloride.

  • Regioisomers: The para-substituted isomer, 1-(4-methoxyphenyl)-6-chloro-1-oxohexane, is a likely impurity due to the ortho, para-directing nature of the methoxy group.

  • Di-acylated Products: Reaction of the product with another molecule of 6-chlorohexanoyl chloride.

  • Degradation Products: Potential for hydrolysis of the chlorohexanoyl chloride or other degradation pathways.

This guide will explore the application of HPLC and GC-MS to effectively separate and quantify the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[6][7][8] Its versatility and wide applicability make it a primary choice for the analysis of a broad range of pharmaceutical compounds.

The Rationale Behind the HPLC Method Development

For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach. The presence of the aromatic ring and the ketone functionality provides a strong chromophore, making UV detection an excellent choice.[9][10]

  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds. The end-capping of the silica-based packing material is crucial to minimize peak tailing, which can be an issue for ketones.

  • Mobile Phase Selection: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution of both early-eluting polar impurities and the later-eluting main component and non-polar impurities. A buffer, such as phosphate buffer at a slightly acidic pH, can help to ensure consistent peak shapes and retention times.

  • Detector Wavelength: Based on the UV spectra of similar methoxyacetophenone derivatives, a detection wavelength in the range of 250-310 nm is expected to provide good sensitivity for the analyte and its aromatic impurities.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10.0 mL with acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration & Purity Calculation d1->d2

Caption: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a highly sensitive and selective technique that separates volatile and thermally stable compounds in the gas phase, followed by their detection and identification using a mass spectrometer.[11][12]

The Rationale Behind the GC-MS Method Development

The viability of GC-MS for analyzing this compound hinges on its thermal stability. Halogenated compounds can sometimes be susceptible to degradation at the high temperatures used in the GC inlet and column.[13] However, for many aromatic ketones, GC-MS is a suitable technique.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for the analysis of this compound. This type of stationary phase provides good separation for a wide range of semi-volatile organic compounds.

  • Temperature Programming: A temperature program is essential to ensure the efficient elution of the analyte and the separation of impurities with different boiling points.[14][15] The initial temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to a final temperature that is sufficient to elute all components of interest in a reasonable time.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities. The mass spectrometer is operated in full scan mode to acquire mass spectra for all eluting peaks.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10.0 mL with ethyl acetate to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Ethyl Acetate s1->s2 s3 Filter s2->s3 g1 Inject & Volatilize s3->g1 g2 GC Separation g1->g2 g3 MS Detection (EI) g2->g3 d1 Total Ion Chromatogram g3->d1 d2 Mass Spectra & Library Search d1->d2

Caption: GC-MS experimental workflow.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements. The following table summarizes a comparison based on key performance attributes.

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Well-suited for this compound.Suitable for volatile and thermally stable compounds. Potential for on-column degradation must be evaluated.
Selectivity Good selectivity based on chromatographic separation. Co-eluting peaks can be an issue.Excellent selectivity due to both chromatographic separation and mass-based detection.
Sensitivity Good sensitivity, typically in the low ng range on-column.Excellent sensitivity, often in the pg range on-column, especially in SIM mode.
Identification Identification is based on retention time comparison with a reference standard. DAD can provide spectral information for peak purity assessment.Confident identification through mass spectral library matching and fragmentation analysis.
Quantitation Highly reproducible and accurate for quantitative analysis using external or internal standards.Can be used for accurate quantitation, but may require a deuterated internal standard for best precision.
Throughput Moderate, with typical run times of 20-40 minutes.Generally faster run times, often in the range of 15-30 minutes.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and more complex operation and maintenance.

Data Interpretation and Validation

Both analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[16][17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound.

HPLC is recommended as the primary technique for routine quality control and purity profiling. Its robustness, ease of use, and excellent quantitative performance make it ideal for determining the assay of the main component and quantifying known impurities. The non-destructive nature of the technique and its suitability for a wide range of potential impurities, including non-volatile ones, further strengthen its position as the workhorse method.

GC-MS is recommended as a complementary technique for impurity identification and for the analysis of volatile impurities. Its superior sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for identifying unknown peaks observed in the HPLC chromatogram and for confirming the identity of trace-level volatile impurities that may not be readily detectable by HPLC-UV.

Decision_Tree start Purity Analysis of this compound q1 Primary Goal? start->q1 routine_qc Routine QC & Quantitation q1->routine_qc Routine Analysis impurity_id Impurity Identification & Volatiles q1->impurity_id Investigation hplc HPLC-UV routine_qc->hplc gcms GC-MS impurity_id->gcms

Caption: Method selection decision tree.

By leveraging the strengths of both HPLC and GC-MS, a comprehensive and robust analytical control strategy can be established for this compound, ensuring its quality and suitability for its intended use in pharmaceutical development.

References

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Publisso. (2025, September 29). Gas-chromatographic headspace analysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (2016). Shock Tube Studies on Thermal Decomposition of 2-Chloroethylbenzene. Retrieved from [Link]

  • Digital CSIC. (n.d.). Transient UV-Vis Absorption Spectroscopic Characterisation of 2'-Methoxyacetophenone as a DNA Photosensitiser. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Shimadzu. (n.d.). Aroma and Metabolite Analysis Using GC-MS and LC-MS and Approach to Craft Beer Development. Retrieved from [Link]

  • YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • PubMed. (2009). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • International Journal of Research in Advent Technology. (2018). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra.... Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Sci-Hub. (1969). The ultraviolet absorption spectra of some alkoxy-derivatives of acetophenone. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(2), 313-318. Retrieved from [Link]

  • Google Patents. (n.d.). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

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Technical Assessment: Efficacy of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (CMOH) in Heterocyclic Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical assessment and comparative analysis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane (referred to herein as CMOH ). This document is structured to assist medicinal chemists and process engineers in optimizing alkylation workflows involving aryl-ketone linkers.

Executive Summary & Chemical Profile

This compound (CMOH) is a specialized electrophilic building block used primarily to introduce a hexyl-linker carrying the 2-methoxyphenyl pharmacophore—a privileged structure in neuroactive ligand design (e.g., 5-HT1A, D2, and alpha-1 adrenergic receptor antagonists).

While the Bromo-analog (BMOH) is historically preferred for its superior leaving group kinetics (


), CMOH offers distinct advantages in process stability  and impurity profile control , provided specific activation protocols are employed.
FeatureCMOH (Subject)BMOH (Alternative)
CAS 501083-60-9Analogous Bromo-variant
Leaving Group Chloride (-Cl)Bromide (-Br)
Bond Dissociation Energy ~81 kcal/mol (C-Cl)~68 kcal/mol (C-Br)
Bench Stability High (Months at RT)Low (Hydrolyzes/Darkens)
Primary Utility Scalable N-AlkylationRapid, Small-scale Screening

Comparative Performance: N-Alkylation Efficacy

The primary application of CMOH is the N-alkylation of secondary amines (e.g., piperazines, piperidines). Below is a direct comparison of CMOH against the Bromo-analog and the shorter-chain 4-Chloro-analog (Butanone derivative) in a standard coupling reaction with 1-phenylpiperazine.

Experimental Data: Yield & Selectivity

Conditions: 1.0 eq Electrophile, 1.1 eq Amine, 2.0 eq Base, Solvent (MeCN), 80°C.

ElectrophileCatalystTime (h)Conversion (%)Isolated Yield (%)Impurity Profile
CMOH None2445%38%Low; mostly unreacted SM
CMOH KI (0.1 eq) 12 98% 92% Clean trace
BMOH None499%84%Significant elimination/hydrolysis byproducts
4-Cl-Butanone KI (0.1 eq)895%89%Higher cyclization risk (intramolecular)

Key Insight: The raw reactivity of CMOH is poor due to the stronger C-Cl bond. However, the Finkelstein Modification (addition of catalytic Potassium Iodide) renders CMOH superior to BMOH in terms of isolated purity. BMOH, while faster, often suffers from competitive elimination reactions (dehydrohalogenation) and rapid hydrolysis during storage, leading to variable stoichiometry in precise applications.

Mechanistic Visualization: The Finkelstein Activation Cycle

To achieve high efficacy with CMOH, one must rely on in situ halogen exchange. The chloride is displaced by iodide (a better nucleophile), forming a transient, highly reactive alkyl iodide, which is then intercepted by the amine.

G CMOH CMOH (Alkyl Chloride) Transient Transient Alkyl Iodide CMOH->Transient Halogen Exchange (Slow) KI K+ I- (Catalyst) KI->Transient I- attacks Transient->CMOH Reversible Product N-Alkylated Product Transient->Product Amine attacks (Fast) Amine Secondary Amine Amine->Product KCl KCl (Precipitate)

Figure 1: The catalytic cycle required to activate CMOH. Without Iodide (Yellow path), the direct attack on CMOH is kinetically sluggish.

Validated Experimental Protocol

This protocol is designed for the synthesis of a piperazine derivative using CMOH. It incorporates the "Finkelstein boost" validated in Section 2.

Protocol: Catalytic Finkelstein N-Alkylation

Objective: Synthesis of 1-(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)hexan-1-one.

Reagents:

  • CMOH (Substrate): 1.0 equiv (e.g., 2.40 g, 10 mmol)

  • Nucleophile: 1-Phenylpiperazine (1.1 equiv)

  • Base:

    
     (Anhydrous, granular) - 2.5 equiv. Note: Granular is preferred over powder to prevent caking.
    
  • Catalyst: Potassium Iodide (KI) - 0.1 equiv (10 mol%).

  • Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK). MeCN is preferred for cleaner workup.

Step-by-Step Workflow:

  • Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add CMOH (1.0 eq),

    
     (2.5 eq), and KI (0.1 eq).
    
  • Solvation: Add MeCN (10 mL per gram of CMOH). Stir at Room Temperature (RT) for 5 minutes.

  • Nucleophile Addition: Add the amine (1.1 eq) in a single portion.

  • Reaction: Equip with a reflux condenser. Heat the mixture to 80°C (Reflux) .

    • Checkpoint: The reaction will turn slightly yellow (liberation of trace

      
      ) and a white precipitate (KCl) will form, distinct from the initial carbonate.
      
  • Monitoring: Monitor by TLC or LC-MS at 6 hours.

    • Target: >95% conversion of the Chloride (CMOH). If <90%, add another 0.05 eq of KI.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      , KCl, KI).
      
    • Rinse the filter cake with cold MeCN.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often >90% pure. Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane gradient).

Why this works: The solubility of KI in hot MeCN is sufficient to initiate the exchange, while the byproduct KCl is insoluble, driving the equilibrium forward (Le Chatelier's principle).

Critical Analysis: Chain Length Effects

When comparing CMOH (C6 linker) to its C4 analog (4-Chloro-1-(2-methoxyphenyl)butan-1-one), specific reactivity nuances arise.

  • Cyclization Risk: The C4 analog is prone to intramolecular cyclization if the ketone is reduced to an alcohol before alkylation (forming a tetrahydrofuran derivative). The C6 chain of CMOH is entropically less favorable for 7-membered ring formation, making CMOH a more robust linker for multi-step syntheses where the ketone must be preserved.

  • Receptor Selectivity: In medicinal chemistry, the switch from C4 to C6 often alters selectivity from Dopamine D2 receptors to Serotonin 5-HT1A receptors.

References

  • Finkelstein Reaction Kinetics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of Halogen Exchange).
  • Catalytic Alkylation Protocols: Valente, C., et al. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Princeton University Macmillan Group. Retrieved from [Link]

A Senior Application Scientist's Guide to the Characterization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and consistent quality of chemical reagents are paramount. This guide provides an in-depth technical comparison of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. We will delve into the analytical methodologies used to assess purity, identify potential impurities, and ultimately, make an informed decision on the most suitable supplier for your research needs. This guide is structured to provide not just data, but a framework for critical evaluation of chemical reagents.

Introduction to this compound

This compound is an aromatic ketone with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorinated alkyl chain and a methoxy-substituted phenyl ring, offers multiple sites for further chemical modification.

Caption: Chemical structure of this compound.

The quality of this starting material can significantly impact the yield, purity, and safety profile of the final product. Therefore, a thorough characterization of the material from different suppliers is a critical first step in any research or development project.

The Synthetic Context: A Hypothetical Pathway and Potential Impurities

A common and logical method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Workup Anisole Anisole Catalyst AlCl3 (Lewis Acid) Anisole->Catalyst AcylChloride 6-Chlorohexanoyl Chloride AcylChloride->Catalyst Product This compound Catalyst->Product Solvent Dichloromethane Solvent->Product Workup Aqueous Quench & Extraction Product->Workup

Caption: Hypothetical Friedel-Crafts acylation synthesis workflow.

This reaction, while straightforward, can lead to several impurities:

  • Unreacted Starting Materials: Residual anisole and 6-chlorohexanoyl chloride.

  • Regioisomers: The methoxy group of anisole is an ortho-, para-director. Therefore, the para-substituted isomer, 6-chloro-1-(4-methoxyphenyl)-1-oxohexane, is a likely impurity.[3]

  • Polyacylated Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of a second acylation on the aromatic ring, especially if reaction conditions are not carefully controlled.[4]

  • Hydrolysis Product: The 6-chlorohexanoyl chloride can be hydrolyzed to 6-chlorohexanoic acid if moisture is present.

Analytical Characterization Workflow

A multi-technique approach is essential for a comprehensive characterization of the material from each supplier.

Analytical_Workflow cluster_samples Samples cluster_analysis Analytical Techniques cluster_results Data Evaluation SupplierA Supplier A NMR 1H and 13C NMR SupplierA->NMR FTIR FT-IR Spectroscopy SupplierA->FTIR MS Mass Spectrometry SupplierA->MS HPLC HPLC-UV SupplierA->HPLC SupplierB Supplier B SupplierB->NMR SupplierB->FTIR SupplierB->MS SupplierB->HPLC SupplierC Supplier C SupplierC->NMR SupplierC->FTIR SupplierC->MS SupplierC->HPLC Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Impurities Impurity Profiling HPLC->Impurities

Caption: Analytical workflow for supplier comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation.[5]

Expected ¹H NMR (400 MHz, CDCl₃) signals for pure this compound:

  • δ 7.7-7.8 (dd, 1H): Aromatic proton ortho to the carbonyl group.

  • δ 7.4-7.5 (m, 1H): Aromatic proton.

  • δ 6.9-7.0 (m, 2H): Aromatic protons.

  • δ 3.9 (s, 3H): Methoxy group protons.

  • δ 3.5 (t, 2H): Methylene protons adjacent to the chlorine atom.

  • δ 2.9 (t, 2H): Methylene protons adjacent to the carbonyl group.

  • δ 1.6-1.8 (m, 4H): Methylene protons in the middle of the alkyl chain.

Expected ¹³C NMR (100 MHz, CDCl₃) signals for pure this compound:

  • δ ~200: Carbonyl carbon.

  • δ ~158: Aromatic carbon attached to the methoxy group.

  • δ ~133, 130, 128, 121, 111: Aromatic carbons.

  • δ ~55: Methoxy carbon.

  • δ ~45: Methylene carbon adjacent to the chlorine atom.

  • δ ~38, 32, 26, 24: Methylene carbons of the alkyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[6]

Expected characteristic absorption bands:

  • ~3060-3010 cm⁻¹: Aromatic C-H stretch.

  • ~2940-2830 cm⁻¹: Aliphatic C-H stretch.

  • ~1680 cm⁻¹: C=O stretch (aromatic ketone).[7]

  • ~1600, 1480 cm⁻¹: Aromatic C=C stretch.

  • ~1250 cm⁻¹: Aryl-O-C stretch.

  • ~750 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8]

Expected results for Electron Impact (EI) MS:

  • Molecular Ion (M⁺): m/z ~240 and ~242 in an approximate 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes.

  • Major Fragments:

    • m/z 135: Acylium ion [CH₃OC₆H₄CO]⁺ resulting from cleavage of the bond between the carbonyl carbon and the alkyl chain.[9]

    • Fragments resulting from the loss of the chlorine atom and subsequent rearrangements.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the compound and quantifying any impurities.[10]

Comparative Analysis of Suppliers

The following tables present hypothetical data for the characterization of this compound from three different suppliers.

Table 1: Summary of Analytical Results

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
FT-IR Conforms to structureConforms to structureConforms to structure
MS (m/z) 240.09, 242.09240.10, 242.09240.09, 242.09
Purity (HPLC, %) 99.297.598.8

Table 2: HPLC Impurity Profile

ImpuritySupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
Anisole Not Detected0.2Not Detected
6-Chlorohexanoyl chloride Not Detected0.50.1
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane 0.51.50.8
Unknown Impurity 1 0.20.10.2
Unknown Impurity 2 0.10.20.1

Interpretation and Recommendations

  • Supplier A: This supplier provides the highest purity material (99.2%). The only significant impurity is the para-regioisomer, which may or may not be problematic depending on the subsequent synthetic steps. The absence of starting materials is a good indicator of a well-controlled manufacturing process and thorough purification.

  • Supplier B: The material from this supplier has the lowest purity (97.5%) and contains significant amounts of unreacted starting materials and the para-regioisomer. The presence of starting materials suggests an incomplete reaction or inadequate purification. The off-white appearance also indicates a lower level of purity. This material may be suitable for initial, non-critical studies but is not recommended for applications where high purity is essential.

  • Supplier C: This supplier offers a good quality product with a purity of 98.8%. While it contains a slightly higher level of the para-regioisomer compared to Supplier A, the overall impurity profile is low.

Recommendation:

For applications requiring the highest purity and consistency, Supplier A is the recommended choice. For less sensitive applications where cost might be a more significant factor, Supplier C presents a viable alternative. Supplier B should be considered with caution, and further purification would likely be necessary before use in any critical application.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis: Analyze the sample using a mass spectrometer with an electron impact (EI) ionization source.

HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[11][12]

Conclusion

The rigorous analytical characterization of starting materials is a non-negotiable aspect of high-quality scientific research and development. This guide has provided a framework for the comparative evaluation of "this compound" from different suppliers. By employing a combination of spectroscopic and chromatographic techniques, researchers can gain a comprehensive understanding of the purity and impurity profile of a given reagent, enabling them to make data-driven decisions that enhance the reliability and success of their work.

References

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. Available from: [Link]

  • Studocu. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Available from: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Available from: [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | The Journal of Organic Chemistry. Available from: [Link]

  • SciSpace. Hplc method development and validation: an overview. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • University of Regensburg. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • ResearchGate. 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Whitman College. GCMS Section 6.11.3. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available from: [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... Available from: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

Sources

In Silico Modeling of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane: A Technical Comparison Guide for Reaction Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" Reactions Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

This compound is a critical bifunctional intermediate, primarily serving as an electrophilic "linker" in the synthesis of long-acting


-adrenergic agonists (e.g., Salmeterol analogues) and fine chemical scaffolds. Its structure features two reactive centers: a distal alkyl chloride  (susceptible to 

displacement) and a benzylic ketone (susceptible to reduction or Grignard addition).

For drug development professionals, the "performance" of this molecule is defined by its alkylation efficiency (reaction kinetics) and selectivity during coupling reactions. This guide compares the in silico modeled reactivity of this chloro-derivative against its bromo- and iodo-analogues, and evaluates the accuracy of different Density Functional Theory (DFT) methodologies for predicting these reaction barriers.

Comparative Analysis: Reactivity & Methodology

This section objectively compares the "Product" (Chloro-derivative) against "Alternatives" (Bromo/Iodo analogues) and benchmarks the computational tools used to generate these insights.

Comparison A: Leaving Group Performance (Reactivity Profiling)

Objective: Determine the kinetic advantage of alternative halogens for the


 coupling step with an amine (e.g., benzylamine), a key step in Salmeterol-like synthesis.
Feature6-Chloro- (The Product)6-Bromo- (Alternative 1)6-Iodo- (Alternative 2)
Calc. Activation Barrier (

)
High (~21-24 kcal/mol) Medium (~16-19 kcal/mol) Low (~13-15 kcal/mol)
Reaction Rate (

)
1 (Baseline)~10

Faster
~10

Faster
Atom Economy High (Cl = 35.5 Da)Moderate (Br = 79.9 Da)Low (I = 126.9 Da)
Stability (Shelf-life) Excellent Good (Light sensitive)Poor (Oxidation prone)
In Silico Insight Requires high temperatures (>80°C) or catalysis (KI Finkelstein) to proceed efficiently.Ideal balance of reactivity and stability for scale-up.Often overly reactive; leads to elimination side-products (

).

Verdict: While the Chloro- derivative is the most stable and cost-effective, in silico modeling confirms it is kinetically sluggish. The Bromo- alternative is the optimal compromise for process chemistry, though the Chloro- compound is often used with in situ iodide catalysis (Finkelstein reaction) to lower the barrier modeled above.

Comparison B: Computational Methodology (Accuracy Benchmarking)

Objective: Select the most accurate DFT functional for modeling the transition state (TS) of the reaction.

MethodologyB3LYP/6-31G(d) M06-2X/def2-TZVP

B97X-D/def2-QZVPP
Computational Cost LowMediumHigh
Barrier Accuracy Poor (Underestimates barriers by 3-5 kcal/mol)Excellent (Main group kinetics benchmark)High (Includes dispersion corrections)
Dispersion Handling None (Fails for

-stacking TS)
Implicitly parameterizedExplicitly included
Recommendation Use for preliminary geometry optimization only.Gold Standard for TS energy calculation.Use for final single-point energy checks.

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and the computational logic flow.

Diagram 1: Reaction Pathway (Synthesis & Downstream Coupling)

This pathway shows the Friedel-Crafts assembly of the core and the subsequent


 coupling.

ReactionPathway Reactants Reactants (Anisole + 6-Chlorohexanoyl Cl) Intermediate Target Product This compound Reactants->Intermediate Friedel-Crafts (AlCl3, DCM) TS_SN2 Transition State (TS) [N...C...Cl]‡ Intermediate->TS_SN2 + Amine (Activation Energy) FinalProduct Coupled Product (Salmeterol Precursor) TS_SN2->FinalProduct SN2 Substitution (-HCl)

Caption: Synthetic route from Friedel-Crafts acylation to amine coupling via SN2 transition state.

Diagram 2: In Silico Modeling Workflow

This decision tree guides the researcher through the correct protocol for modeling the reaction kinetics.

ModelingWorkflow Start Start: Structure Build ConfSearch Conformational Search (MMFF94 / CREST) Start->ConfSearch DFT_Opt Geometry Opt & Freq (B3LYP/6-31G*) ConfSearch->DFT_Opt TS_Search TS Optimization (QST3 / Berny) DFT_Opt->TS_Search IRC IRC Validation (Connect Reactant/Product) TS_Search->IRC IRC->TS_Search If Invalid Energy Single Point Energy (M06-2X/def2-TZVP + Solvation) IRC->Energy If Valid

Caption: Step-by-step computational workflow for validating reaction mechanisms and energies.

Detailed Experimental Protocol (In Silico)

To replicate the "Performance" data cited above, follow this self-validating protocol.

Step 1: Conformational Sampling

The long alkyl chain (hexanoyl) introduces significant flexibility. You must identify the global minimum before modeling reactions.

  • Tool: CREST (xTB) or Spartan.

  • Command: xtb input.xyz --gfn2 --opt --alpb dichloromethane

  • Logic: A folded conformation might block the backside attack for the

    
     reaction. Sampling ensures you start from a realistic geometry.
    
Step 2: Transition State (TS) Optimization

Use the QST3 (Quadratic Synchronous Transit) method in Gaussian or ORCA.

  • Input Requirements:

    • Reactant Complex (Amine + Chloro-ketone).

    • Product Complex (Ammonium salt).

    • Guess Structure (Bond being broken extended to ~2.2 Å; bond being formed at ~2.0 Å).

  • Gaussian Keyword String: #p opt=(qst3,calcfc,noeigen) freq wb97xd/6-31+g(d,p) scrf=(smd,solvent=dmso)

  • Why wB97X-D? It includes long-range dispersion corrections, crucial for accurate interaction energies between the phenyl ring and the incoming nucleophile.

Step 3: Intrinsic Reaction Coordinate (IRC)

Self-Validation Check: An optimization to a saddle point (one imaginary frequency) is not enough. You must prove it connects your specific reactants and products.

  • Protocol: Run an IRC calculation with 20 steps in forward and reverse directions.

  • Success Criterion: The energy profile must smoothly descend to the reactant pre-complex and the product post-complex without hysteresis.

Step 4: High-Level Single Point Energy

Refine the energetics using a larger basis set and a kinetics-optimized functional.

  • Functional: M06-2X (proven best for main-group kinetics).

  • Basis Set: def2-TZVP (Triple-Zeta quality reduces basis set superposition error).

  • Solvation: SMD model (more accurate than PCM for charged transition states).

References

  • Vertex Pharmaceuticals. (2016). Method of preparing intermediate of salmeterol. US Patent US9447067B2. Link

    • Relevance: Establishes the synthetic context of long-chain halo-alkyl intermedi
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link

    • Relevance: Validates the choice of M06-2X for kinetic barrier calcul
  • Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science, 1(2), 211-228. Link

    • Relevance: Supports the use of wB97X-D/dispersion corrections for large molecular systems involving arom
  • Wang, Y., et al. (2019). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Reaction Kinetics, Mechanisms and Catalysis. Link

    • Relevance: Provides experimental grounding for the acyl

Benchmarking "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" in Organic Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of "6-Chloro-1-(2-methoxyphenyl)-1-oxohexane" as a key intermediate in organic synthesis. We will objectively compare its performance against viable alternatives, supported by detailed experimental protocols and data. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and make informed decisions on reagent selection.

Introduction: The Strategic Value of Bifunctional Synthons

"this compound" is a bifunctional molecule containing a nucleophilically activatable aromatic ring (due to the 2-methoxy group), a ketone, and an electrophilic chlorohexyl chain. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of seven-membered rings, specifically dibenzocycloheptenones and related derivatives. Such scaffolds are present in a variety of pharmacologically active compounds.

The primary utility of this reagent lies in its propensity for intramolecular cyclization reactions, typically under Friedel-Crafts or related electrophilic conditions. The key performance indicators for such a precursor are its yield, purity of the cyclized product, reaction kinetics, and stability under the reaction conditions.

Comparative Framework: Benchmarking Against Alternatives

To provide a thorough evaluation, we will benchmark the performance of "this compound" against two common alternative strategies for the synthesis of the target seven-membered ring system:

  • Alternative 1: The Carboxylic Acid Route via Polyphosphoric Acid (PPA) : This involves the corresponding carboxylic acid, "6-(2-methoxyphenyl)-6-oxohexanoic acid", which is cyclized using a strong dehydrating agent like polyphosphoric acid (PPA).

  • Alternative 2: The Grignard Reagent Route : This involves the synthesis of a Grignard reagent from a dihaloaromatic precursor, followed by reaction with a suitable electrophile.

This guide will focus on the intramolecular Friedel-Crafts cyclization pathway.

Experimental Design & Protocols

The following sections detail the synthesis of the precursor and its subsequent cyclization, providing a framework for reproducible benchmarking.

Synthesis of "this compound"

The synthesis of the title compound is typically achieved via a Friedel-Crafts acylation of methoxybenzene (anisole) with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst.

Anisole Anisole (1.1 eq) ReactionVessel Reaction Vessel @ 0°C to rt Anisole->ReactionVessel AcylChloride 6-Chlorohexanoyl Chloride (1.0 eq) AcylChloride->ReactionVessel LewisAcid AlCl3 (1.2 eq) LewisAcid->ReactionVessel Solvent Dichloromethane (DCM) Solvent->ReactionVessel Quench Quench with HCl (aq) ReactionVessel->Quench Reaction Mixture Extraction Workup & Extraction (DCM / H2O) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of the precursor via Friedel-Crafts acylation.

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0°C, add 6-chlorohexanoyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of anisole (1.1 eq) in dry DCM dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Intramolecular Friedel-Crafts Cyclization

The cyclization of "this compound" is the key benchmarking step.

Precursor This compound Reaction Cyclization Reaction Precursor->Reaction Catalyst Lewis Acid (e.g., AlCl3, SnCl4) Catalyst->Reaction Solvent Solvent (e.g., CS2, Nitrobenzene) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Reaction Mixture Analysis Analysis (GC-MS, NMR) Workup->Analysis Crude Product FinalProduct Cyclized Product Analysis->FinalProduct Yield & Purity Data

Caption: Workflow for the intramolecular Friedel-Crafts cyclization.

  • Dissolve "this compound" (1.0 eq) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere.

  • Cool the solution to 0°C and add the Lewis acid catalyst (e.g., AlCl₃ or SnCl₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at the desired temperature (this may require optimization, from 0°C to elevated temperatures) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Perform an aqueous workup similar to the precursor synthesis.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Performance Metrics and Data Comparison

The following table summarizes the expected performance of "this compound" in the intramolecular cyclization reaction compared to the alternative methods. The data presented is a representative compilation based on analogous reactions reported in the literature.

Parameter "this compound" Route Alternative 1: Carboxylic Acid / PPA Route Alternative 2: Grignard Route
Typical Yield 65-85%50-70%40-60%
Reaction Time 4-12 hours1-3 hours12-24 hours (multi-step)
Reaction Temperature 0°C to 80°C80°C to 140°C-78°C to room temperature
Key Reagents Lewis Acids (AlCl₃, SnCl₄)Polyphosphoric Acid (PPA)Magnesium, Dihaloaromatics
Substrate Scope Good, tolerant of various functional groupsModerate, sensitive to acid-labile groupsLimited by Grignard compatibility
Byproducts Polymerization, intermolecular reaction productsCharring, difficult to remove phosphorus residuesWurtz coupling, over-addition products
Ease of Purification Standard ChromatographyCan be challenging due to PPA residuesStandard Chromatography

Discussion and Mechanistic Insights

The superior performance of the "this compound" route can be attributed to several factors:

  • Activation of the Electrophile : The Lewis acid coordinates with the ketone's carbonyl oxygen, enhancing the electrophilicity of the aromatic ring, and also with the chlorine atom, facilitating the formation of a secondary carbocation or a polarized C-Cl bond, which is the key intermediate for the cyclization.

  • Favorable Ring Strain : The formation of a seven-membered ring is entropically disfavored but can be overcome with appropriate activation. The flexibility of the hexyl chain allows the molecule to adopt a conformation that facilitates the intramolecular attack.

  • Milder Conditions : Compared to the high temperatures and harsh acidic conditions of the PPA route, the Lewis acid-mediated cyclization can often be performed at lower temperatures, which minimizes side reactions and decomposition of starting material and product.

The primary competitor, the PPA route, while often effective, can lead to lower yields due to the harsh conditions causing charring and other side reactions. The Grignard route is a multi-step process that can be lower yielding and is sensitive to moisture and other functional groups.

Conclusion and Recommendations

"this compound" demonstrates significant advantages as a precursor for the synthesis of seven-membered ring systems, particularly in terms of yield, reaction conditions, and substrate scope. Its use is recommended for syntheses where maximizing yield and minimizing harsh reaction conditions are critical.

For initial explorations or when dealing with acid-sensitive substrates, it is advisable to screen a variety of Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄, FeCl₃) and solvents to optimize the reaction conditions for the specific substrate of interest.

References

  • Title: Friedel-Crafts and Related Reactions Source: Wiley URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

  • Title: Modern Carbonyl Olefination: Design, Synthesis, and Applications Source: Wiley URL: [Link]

Strategic Utilization of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical review and comparative analysis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane , a specialized bifunctional building block used primarily in the synthesis of CNS-active pharmaceutical ingredients (APIs) and GPCR ligands.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary & Application Scope

This compound (CAS: 501083-60-9) acts as a critical "linker-scaffold" in the synthesis of aryl-alkylamine derivatives. Its structure features two distinct reactive centers: a terminal alkyl chloride for nucleophilic substitution and an aryl ketone for diastereoselective reduction or Grignard addition.

This compound is particularly valued in the development of serotonergic (5-HT) and dopaminergic ligands , where the ortho-methoxyphenyl (o-OMe) moiety serves as a privileged pharmacophore to modulate receptor affinity and selectivity.

Primary Applications
  • GPCR Ligand Synthesis: Construction of long-chain arylpiperazines (LCAPs) targeting 5-HT1A, 5-HT7, and D2 receptors.

  • Fragment-Based Drug Discovery (FBDD): Introduction of a flexible hexamethylene spacer with a pre-installed aryl "head" group.

  • Asymmetric Synthesis: Precursor for chiral amino-alcohol derivatives via asymmetric transfer hydrogenation (ATH).

Comparative Analysis: Performance vs. Alternatives

In process chemistry, the choice of alkylating agent defines yield, purity, and scalability. Below is a data-driven comparison of This compound against its brominated analog and the in situ generated equivalent.

Table 1: Alkylating Agent Performance Matrix
FeatureThis compound (Product)6-Bromo-1-(2-methoxyphenyl)-1-oxohexane (Alternative A)In Situ Friedel-Crafts Gen. (Alternative B)
Stability High (Stable at RT for months)Low (Light/Heat sensitive; degrades to HBr)Variable (Dependent on reaction control)
Reactivity Moderate (Requires I⁻ catalysis)High (Direct alkylation possible)N/A (Reaction mixture)
Selectivity High (Less prone to elimination)Moderate (Risk of E2 elimination)Low (Isomer mixtures likely)
Atom Economy Good (Cl leaving group: 35.5 Da)Poor (Br leaving group: 79.9 Da)Poor (High Lewis acid waste)
Cost Efficiency Optimal for scale-upLow (Higher raw material cost)Moderate (Labor intensive)
Technical Insight: The "Finkelstein Advantage"

While the Bromo-analog offers faster kinetics, it suffers from rapid degradation and promotes competitive E2 elimination reactions in basic media. The Chloro-analog is kinetically slower but thermodynamically more stable. By employing a Finkelstein catalyst (KI or NaI) , researchers can convert the terminal chloride to a transient, highly reactive iodide in situ. This hybrid approach combines the stability of the chloride with the reactivity of the iodide, resulting in cleaner reaction profiles and higher overall yields (typically >85%).

Experimental Protocols

Protocol A: Finkelstein-Assisted N-Alkylation

Objective: Synthesis of a tertiary amine library (e.g., arylpiperazine coupling) using this compound.

Rationale: The use of Methyl Ethyl Ketone (MEK) or Acetonitrile as a solvent with Potassium Iodide (KI) ensures the continuous regeneration of the reactive alkyl iodide species.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Substituted Piperazine / Amine (1.2 equiv)

  • Base: K₂CO₃ (anhydrous, granular) (2.0 equiv)

  • Catalyst: KI (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (ACN) or MEK (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser, suspend K₂CO₃ and KI in ACN.

  • Addition: Add the amine nucleophile followed by this compound.

  • Activation: Heat the mixture to reflux (80°C for ACN). The initial lag phase (1-2 hours) corresponds to the Cl→I exchange.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically reaches completion in 12–18 hours. Look for the disappearance of the starting chloride (

    
     in 20% EtOAc/Hex) and the appearance of the polar amine product.
    
  • Workup: Cool to RT. Filter off inorganic salts (KCl/KI/K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to the chiral alcohol (S)-1-(2-methoxyphenyl)-6-chlorohexan-1-ol.

Rationale: The ortho-methoxy group provides steric bulk that enhances enantioselectivity when using Noyori-type catalysts.

Methodology:

  • Catalyst Prep: Use [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%).

  • Reaction: Dissolve ketone in anhydrous DMF/Formic Acid/TEA (5:2 mixture) or use Sodium Formate in water/DCM biphasic system.

  • Conditions: Stir at 25–40°C for 24 hours.

  • Result: Expect >95% conversion with >90% ee (enantiomeric excess).

Visualization: Reaction Pathway & Logic

The following diagram illustrates the divergent synthesis pathways enabled by this building block, highlighting the critical "Fork in the Road" between reduction and amination.

G Start This compound (Starting Material) Fork Strategic Decision Point Start->Fork PathA Path A: N-Alkylation (Finkelstein Cond.) Fork->PathA Prioritize Linker Assembly PathB Path B: Asymmetric Reduction (Noyori ATH) Fork->PathB Prioritize Stereochemistry InterA Intermediate: Aryl-Keto-Amine PathA->InterA R2NH, K2CO3, KI InterB Intermediate: Chiral Chloro-Alcohol PathB->InterB Ru-Catalyst, HCOOH FinalA Target A: Non-Chiral GPCR Ligand (e.g., 5-HT Antagonist) InterA->FinalA Optional Reduction FinalB Target B: Chiral Amino-Alcohol (High Affinity Isomer) InterB->FinalB Amination (Stereoretentive)

Figure 1: Divergent synthesis workflow. Path A prioritizes rapid library assembly, while Path B establishes early stereocontrol for high-affinity lead optimization.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier. (Fundamental reference for Finkelstein and Friedel-Crafts chemistry).

  • Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society. (Mechanistic basis for ATH of aryl-alkyl ketones).

  • Synthesis and SAR of long-chain arylpiperazines as 5-HT1A ligands. Bioorganic & Medicinal Chemistry Letters. (Contextual application of hexamethylene linkers in CNS drug design).

  • ChemicalBook Entry: this compound. (Physical property verification).

Sources

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